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  • Product: 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • CAS: 28593-25-1

Core Science & Biosynthesis

Foundational

The Comprehensive Technical Guide to 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS 28593-25-1)

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the heterocyclic core of 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) has emerged as a highly privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the heterocyclic core of 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) has emerged as a highly privileged scaffold. Functioning as an advanced building block, its rigid, electron-deficient bicyclic system is uniquely suited for occupying the ATP-binding pockets of critical oncogenic kinases. This whitepaper provides an in-depth technical analysis of its de novo synthesis, process chemistry, and downstream functionalization, serving as a definitive guide for drug development professionals engineering next-generation kinase inhibitors (e.g., c-Met, PIM-1, and Tankyrase inhibitors)[1][2][3].

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of this building block is critical for predicting its reactivity. The fused triazolo-pyridazine system exerts a strong electron-withdrawing effect, making the C8 position highly susceptible to nucleophilic attack.

PropertySpecification
Chemical Name 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS Number 28593-25-1
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance Off-white to light yellow crystalline solid
Reactivity Profile Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling at the C8 position.

De Novo Synthesis & Process Chemistry

The synthesis of CAS 28593-25-1 relies on a robust two-step sequence: an initial cyclocondensation followed by a dehydrative chlorination[2]. As an Application Scientist, it is vital to understand the causality behind these specific transformations rather than merely following the procedure.

Protocol 1: Cyclocondensation to 8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • Causality & Logic: The reaction leverages the dual reactivity of 4-amino-4H-1,2,4-triazole. The primary amine first attacks the ketone of ethyl acetoacetate to form a Schiff base. Acetic acid acts as both solvent and acid catalyst, promoting the subsequent intramolecular cyclization where the adjacent triazole ring nitrogen attacks the ester carbonyl, eliminating ethanol to close the pyridazine ring.

  • Step-by-Step Methodology:

    • Charge a dry round-bottom flask with 4-amino-4H-1,2,4-triazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

    • Suspend the reactants in glacial acetic acid (8-10 volumes).

    • Heat the mixture to reflux (~118 °C) under an inert nitrogen atmosphere for 12–16 hours.

    • Cool the reaction mixture to room temperature. The intermediate product will naturally precipitate.

    • Filter the precipitate and wash with cold ethanol to afford the 8-hydroxy intermediate.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the ethyl acetoacetate peak disappears and a dominant mass peak at m/z 151.1 [M+H]⁺ emerges.

Protocol 2: Chlorination to CAS 28593-25-1
  • Causality & Logic: The 8-hydroxy intermediate exists in a tautomeric equilibrium with its lactam (8-oxo) form. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and solvent, driving the equilibrium toward the highly reactive imidoyl chloride. A catalytic amount of DMF generates a Vilsmeier-Haack-type intermediate, drastically accelerating the leaving group capacity of the oxygen atom.

  • Step-by-Step Methodology:

    • Suspend the 8-hydroxy intermediate in neat POCl₃ (5-10 volumes).

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 equiv).

    • Heat the mixture to 90–100 °C for 4–6 hours.

    • Cool the mixture to room temperature and carefully quench by pouring it dropwise over crushed ice to hydrolyze excess POCl₃.

    • Neutralize the aqueous phase with cold aqueous ammonia to precipitate the final 8-chloro product. Filter, wash with water, and dry under a vacuum.

  • Self-Validating Checkpoint: TLC (5% MeOH in DCM) will show the complete consumption of the highly polar precursor. LC-MS will confirm the product via the distinct isotopic pattern of the chlorine atom (M and M+2 peaks at ~169.0 and 171.0 m/z in a 3:1 ratio).

Synthesis A 4-Amino-4H-1,2,4-triazole + Ethyl Acetoacetate B 8-Hydroxy-6-methyl- [1,2,4]triazolo[4,3-b]pyridazine (Intermediate) A->B Cyclization (AcOH, Reflux) C 8-Chloro-6-methyl- [1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) B->C Chlorination (POCl3, Reflux) D C8-Substituted Derivatives (Kinase Inhibitors) C->D SNAr / Cross-Coupling (Amines/Boronic Acids)

Synthetic workflow and downstream functionalization of CAS 28593-25-1.

Pharmacological Utility & Target Kinase Applications

The triazolo[4,3-b]pyridazine core is a bioisostere for purine, making it an exceptional hinge-binding motif for kinases.

PIM Kinase and c-Met Inhibition

Derivatives synthesized from CAS 28593-25-1 have shown profound efficacy as dual c-Met/Pim-1 inhibitors[1]. The unusual ATP-binding site of PIM kinases (which lack a typical hinge-region hydrogen bond donor) perfectly accommodates the rigid, planar triazolo-pyridazine scaffold[4][5]. Furthermore, functionalization at the C8 position allows the molecule to extend into the hydrophobic pocket of the Class II c-Met receptor, effectively halting the phosphorylation cascade that leads to tumor cell survival[2].

Tankyrase (TNKS) Modulation

Recent structural biology studies have also utilized this scaffold to design selective Tankyrase inhibitors. By substituting the C8 chlorine with specific amine chains, researchers created NAD⁺ isosteres that exhibit low nanomolar inhibitory activity against TNKS, providing a powerful pharmacological tool for modulating Wnt/β-catenin signaling[3].

Pathway Ligand HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase Ligand->cMet Activates Downstream BAD / STAT3 / mTOR (Cell Survival & Proliferation) cMet->Downstream Phosphorylation Cascade Pim1 PIM-1 Kinase Pim1->Downstream Synergistic Activation Inhibitor Triazolo[4,3-b]pyridazine Derivatives Inhibitor->cMet ATP-Competitive Inhibition Inhibitor->Pim1 ATP-Competitive Inhibition Apoptosis Apoptosis / Growth Arrest Downstream->Apoptosis Blocked by Inhibitor

Mechanism of action for triazolo[4,3-b]pyridazine-derived dual c-Met/Pim-1 inhibitors.

Experimental Protocols: Downstream Functionalization

The true value of CAS 28593-25-1 lies in its downstream functionalization. The core is highly electron-deficient; the intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by the delocalization of negative charge onto the highly electronegative N1 and N5 atoms.

Protocol 3: SNAr Functionalization at C8
  • Causality & Logic: Because of the electronic activation of the C8 position, palladium catalysis is generally unnecessary for amination. Using a non-nucleophilic base like DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the incoming amine nucleophile, thereby driving the reaction to completion.

  • Step-by-Step Methodology:

    • Dissolve 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous 1,4-dioxane or DMF).

    • Add the desired nucleophile (e.g., an aniline derivative, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Heat the mixture to 80–90 °C for 8 hours under nitrogen.

    • Concentrate the solvent in vacuo and purify the residue via flash column chromatography (typically DCM/MeOH gradients).

  • Self-Validating Checkpoint: The reaction progress is marked by the formation of DIPEA-HCl salts. The displacement of the chlorine atom shifts the UV absorption maximum, which can be tracked via diode-array detection (DAD) during HPLC monitoring.

Quantitative Data: Kinase Inhibition Profiles

The following table summarizes the biological efficacy of advanced derivatives synthesized directly from the CAS 28593-25-1 intermediate, highlighting its versatility across multiple oncogenic targets.

Derivative ClassTarget KinaseKey Cell Line ModelIC₅₀ / GI EfficacyReference
3-Aryl-6-amino-triazolo[4,3-b]pyridazines PIM-1Biochemical AssayIC₅₀ < 0.01 μM[4]
Triazolo-pyridazine/-pyrimidine Analogs c-MetA549 (Lung Cancer)IC₅₀ = 1.06 ± 0.16 μM[2]
Dual c-Met/Pim-1 Inhibitor (Compound 4g) c-Met / PIM-1NCI-60 PanelIC₅₀ = 0.163 μM (c-Met)[1]
6,8-Disubstituted triazolo[4,3-b]pyridazines Tankyrase (TNKS)Biochemical AssayLow Nanomolar[3]

Conclusion & Future Perspectives

8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) stands as a cornerstone intermediate in contemporary drug design. Its predictable process chemistry, coupled with the highly tunable nature of the C8 position via SNAr and cross-coupling methodologies, allows medicinal chemists to rapidly generate libraries of potent kinase inhibitors. As the demand for multi-target kinase inhibitors grows, this scaffold will remain highly relevant in the synthesis of next-generation therapeutics.

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Exploratory

An In-depth Technical Guide to the Discovery of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine Derivatives

Abstract The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to bind to a multitude of biological targets.[4] This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to bind to a multitude of biological targets.[4] This guide provides a comprehensive technical overview of the discovery process for a specific, highly promising subclass: 8-chloro-6-methyltriazolo[4,3-b]pyridazine derivatives. We will explore the strategic rationale behind their design, detail robust synthetic pathways, analyze their mechanism of action against key oncogenic targets, and present a systematic examination of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to accelerate the exploration of this potent chemical scaffold.

The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Foundation for Targeted Therapies

Nitrogen-rich heterocyclic frameworks are mainstays of modern drug discovery, and the fused triazolopyridazine system is a prominent example.[5][6] Its rigid, planar structure and hydrogen bonding capabilities make it an effective bioisostere for the adenine ring of ATP.[7] This mimicry allows derivatives to function as competitive inhibitors in the ATP-binding sites of various enzymes, particularly protein kinases. The triazolopyridazine scaffold has been successfully leveraged to develop compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-parasitic properties.[1][4][8]

The specific focus of this guide, the 8-chloro-6-methyl variant, serves as a highly versatile intermediate. The methyl group at the 6-position often provides favorable interactions within target binding pockets, while the chlorine atom at the 8-position acts as a synthetic handle—a reactive site for introducing diverse chemical moieties through nucleophilic aromatic substitution, enabling extensive SAR exploration and optimization of pharmacological properties.

Synthetic Strategies: From Building Blocks to Bioactive Derivatives

The synthesis of 8-chloro-6-methyltriazolo[4,3-b]pyridazine derivatives is a multi-step process that begins with commercially available pyridazine precursors. The overall workflow involves the construction of the pyridazine ring, its functionalization, and the subsequent annulation of the triazole ring.

Discovery_Workflow cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start 3,6-Dichloropyridazine Precursor Intermediate1 Hydrazine Intermediate Start->Intermediate1 Hydrazine Substitution Core_Scaffold 8-Chloro-6-methyl- [1,2,4]triazolo[4,3-b]pyridazine Intermediate1->Core_Scaffold POCl3-assisted Cyclization Derivatives Library of Final Derivatives Core_Scaffold->Derivatives Nucleophilic Aromatic Substitution (SNAr) Screening High-Throughput Screening (HTS) Derivatives->Screening Potency IC50 Determination Screening->Potency SAR Structure-Activity Relationship (SAR) Analysis Potency->SAR

Caption: High-level workflow for the discovery of novel derivatives.

Synthesis of the Core Scaffold

The key intermediate, 8-chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine, is typically prepared from a substituted dichloropyridazine. The causality behind this approach lies in the differential reactivity of the chlorine atoms, allowing for selective substitution and subsequent cyclization. A representative synthetic route is detailed below.[9]

Synthesis_Scheme r1 3,6-dichloropyridazine i1 6-chloro-3-hydrazinylpyridazine r1->i1 + Hydrazine r2 Hydrazine i2 Cyclization Precursor i1->i2 + Ethyl Acetoacetate r3 Ethyl Acetoacetate product 8-Chloro-6-methyl- [1,2,4]triazolo[4,3-b]pyridazine i2->product + POCl₃ (Cyclization) r4 POCl₃

Caption: Synthetic pathway for the core scaffold.

Experimental Protocol: Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (10) [9]

  • Step 1: Hydrazine Substitution. To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate. The nucleophilic hydrazine displaces one of the chlorine atoms. This reaction is typically performed at reflux. The choice of ethanol as a solvent is due to its ability to dissolve the starting materials and its appropriate boiling point.

  • Step 2: Condensation. The resulting 6-chloro-3-hydrazinylpyridazine is then reacted with ethyl acetoacetate. This condensation reaction forms the precursor necessary for the subsequent cyclization.

  • Step 3: Cyclization. The precursor is treated with phosphorus oxychloride (POCl₃). POCl₃ serves as both a dehydrating agent and a chlorinating agent, facilitating the intramolecular cyclization to form the fused triazole ring and install the chloro group at the 8-position, yielding the final core scaffold.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure 8-chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine intermediate. Product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C8 position is activated towards nucleophilic attack, making it an ideal site for introducing diversity. A common strategy involves reacting the core scaffold with various amines, phenols, or thiols in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA).[1]

Experimental Protocol: General Procedure for SNAr [1]

  • Setup: In a microwave vial or pressure tube, combine the 8-chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine core (1 equivalent), the desired nucleophile (amine, phenol, etc., 1.1-1.5 equivalents), and a suitable solvent (e.g., ethanol, NMP, or DMF).

  • Base Addition: Add DIEA (1.5-2.0 equivalents) to the mixture. DIEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.

  • Reaction: Seal the vessel and heat the reaction mixture. Microwave heating (e.g., 100-150 °C for 1-2 hours) is often employed to accelerate the reaction, but conventional heating can also be used.[1]

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified using column chromatography on silica gel.

Pharmacological Significance and Mechanism of Action

Derivatives of this scaffold have emerged as potent inhibitors of several key protein families implicated in disease, most notably protein kinases and bromodomains.

Kinase Inhibition

The human kinome is a major target class in drug discovery.[2] Many cancers are driven by aberrant kinase signaling. The triazolopyridazine scaffold, as an ATP mimic, effectively targets the highly conserved ATP binding site of kinases.[7] Derivatives have shown potent inhibitory activity against oncogenic kinases such as c-Met and Pim-1.[4][10]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation promotes tumor growth, invasion, and metastasis.

  • Pim-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and contributes to cell survival and proliferation.

The primary mechanism is competitive inhibition at the ATP-binding pocket. The heterocyclic core forms crucial hydrogen bonds with the "hinge region" of the kinase, while substituents at the C8 position explore adjacent hydrophobic pockets, determining the compound's potency and selectivity.[11]

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Triazolopyridazine Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Inhibitor Scaffold Core R-Group Inhibitor:core->Hinge H-Bonds Inhibitor:r_group->Pocket Hydrophobic Interactions

Caption: ATP-competitive kinase inhibition mechanism.

Bromodomain Inhibition

Beyond kinases, this scaffold has been identified as a potent binder to bromodomains, specifically BRD4.[12][13] Bromodomains are "reader" domains that recognize acetylated lysine residues on histones, playing a critical role in epigenetic regulation of gene transcription. BRD4 is a therapeutic target for various diseases, including cancer.[12] In this context, the triazolopyridazine core mimics the acetylated lysine side chain, disrupting the protein-histone interaction.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 8-chloro-6-methyltriazolo[4,3-b]pyridazine scaffold has yielded critical insights into the structural requirements for potent biological activity. The data below, synthesized from multiple studies, highlights key SAR trends for c-Met, Pim-1, and BRD4 inhibition.[9][10][12][13]

Compound IDR-Group at C8 PositionTargetIC₅₀ (µM)Reference
12e 4-((1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)carboxamido)phenoxyc-Met0.090[9]
4g Substituted phenyl via amino azomethine linkerc-Met0.163 ± 0.01[10]
4g Substituted phenyl via amino azomethine linkerPim-10.283 ± 0.01[10]
5 Indole-based moietyBRD4 BD117.1 ± 3.1[12][13]
6 Indole-based moiety (alternative linkage)BRD4 BD19.6 ± 2.0[12][13]
14 Methylpiperidine-based moietyBRD4 BD15.7 ± 1.4[12][13]

Key SAR Insights:

  • For Kinase Inhibition (c-Met/Pim-1): Large, aromatic substituents at the C8 position, often connected via an ether or amide linker, are crucial for high potency.[9][10] These groups likely engage in hydrophobic and π-stacking interactions within the kinase active site. The presence of halogen atoms (e.g., chlorine, fluorine) on these appended rings often enhances activity.[9]

  • For Bromodomain Inhibition (BRD4): Potency is achieved with different structural motifs. Indole and methylpiperidine groups at the R2 site (part of the larger C8 substituent) show effective binding.[12][13] The interaction relies on the triazolopyridazine core engaging with the conserved WPF (tryptophan-proline-phenylalanine) motif in the binding pocket.[13]

Conclusion and Future Directions

The 8-chloro-6-methyltriazolo[4,3-b]pyridazine scaffold is a validated and highly tractable starting point for the discovery of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the C8 chlorine atom provide a robust platform for generating diverse chemical libraries. The demonstrated activity against critical oncology targets like c-Met, Pim-1, and BRD4 underscores its potential.

Future efforts should focus on:

  • Selectivity Profiling: Optimizing substituents to achieve higher selectivity for a single kinase or bromodomain, or deliberately designing dual-target inhibitors where therapeutically beneficial.

  • Pharmacokinetic Optimization: Modifying the scaffold and its substituents to improve metabolic stability, solubility, and oral bioavailability.

  • Exploration of New Targets: Screening derivative libraries against a broader range of biological targets to uncover novel therapeutic applications for this versatile scaffold.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the 8-chloro-6-methyltriazolo[4,3-b]pyridazine scaffold will undoubtedly continue to yield promising candidates for the next generation of targeted therapies.

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC. (n.d.). National Center for Biotechnology Information.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.). American Chemical Society Publications.
  • 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates - API Manufacturer-ZCPC. (2025, August 14). ZCPC.
  • Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. (n.d.). American Chemical Society Publications.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025, November 1). PubMed.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023, April 9). Arabian Journal of Chemistry.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development | Request PDF. (2026, February 6). ResearchGate.
  • (PDF) Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (n.d.). ResearchGate. Retrieved March 21, 2026, from

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). ResearchGate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain ... (2023, July 4). National Center for Biotechnology Information. Retrieved March 21, 2026, from

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Publishing.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Bentham Science.
  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. (2011, May 5). International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for High-Throughput Screening of 6-Methyl-triazolo[4,3-b]pyridazine Analogs. (n.d.). BenchChem.

Sources

Foundational

Introduction: The Privileged Scaffold in Cancer Drug Discovery

An In-Depth Technical Guide to the Triazolo[4,3-b]pyridazine Scaffold in Oncology Research: Leveraging the Core Intermediate 8-Chloro-6-methyltriazolo[4,3-b]pyridazine The quest for novel and effective anticancer agents...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Triazolo[4,3-b]pyridazine Scaffold in Oncology Research: Leveraging the Core Intermediate 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

The quest for novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic compounds. Among these, the triazolo[4,3-b]pyridazine scaffold has emerged as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has made it a focal point in the design and synthesis of a new generation of therapeutic agents, particularly in oncology.[1] While the core scaffold itself may not be the active therapeutic, its derivatives have demonstrated significant potential in targeting various hallmarks of cancer.

This technical guide delves into the burgeoning field of cancer research centered on triazolo[4,3-b]pyridazine derivatives. We will explore their synthesis, multifaceted mechanisms of action, and the experimental methodologies used to evaluate their efficacy. A key focus will be placed on the strategic use of the intermediate, 8-Chloro-6-methyltriazolo[4,3-b]pyridazine , as a foundational building block for creating potent and selective anticancer compounds.[2]

Synthesis: Building the Foundation for Anticancer Activity

The synthesis of biologically active triazolo[4,3-b]pyridazine derivatives is a multi-step process, often beginning with the construction of the core heterocyclic system. The compound 8-Chloro-6-methyl-[1][3][4]triazolo[4,3-b]pyridazine serves as a crucial intermediate in many of these synthetic pathways.[2] Its preparation allows for subsequent modifications, enabling the introduction of various pharmacophores that confer specific anticancer activities.

A general synthetic scheme for preparing 8-Chloro-6-methyl-[1][3][4]triazolo[4,3-b]pyridazine involves the cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate to form an intermediate, which is then chlorinated using an agent like phosphorus oxychloride (POCl3).[2]

Experimental Protocol: Synthesis of 8-Chloro-6-methyl-[1][3][4]triazolo[4,3-b]pyridazine[2]
  • Step 1: Cyclization. 4-amino-1,2,4-triazole is reacted with ethyl acetoacetate to yield an intermediate triazolopyridazinone.

  • Step 2: Chlorination. The intermediate from Step 1 is treated with phosphorus oxychloride (POCl3) to produce 8-Chloro-6-methyl-[1][3][4]triazolo[4,3-b]pyridazine.

This chlorinated intermediate is then readily available for substitution reactions, allowing for the attachment of various aryl and heterocyclic moieties to generate a library of derivatives with diverse biological activities.[2]

Mechanisms of Action: A Multi-Pronged Attack on Cancer

The true therapeutic potential of the triazolo[4,3-b]pyridazine scaffold lies in the diverse mechanisms of action exhibited by its derivatives. By strategically modifying the core structure, researchers have successfully developed compounds that target key oncogenic pathways.

Dual c-Met and Pim-1 Kinase Inhibition

The c-Met and Pim-1 kinases are attractive targets for cancer therapy due to their roles in cell proliferation, survival, and metastasis.[3][5] Several triazolo[4,3-b]pyridazine derivatives have been synthesized as potent dual inhibitors of these kinases.[3][5][6]

One notable derivative, compound 4g , has demonstrated potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively.[3][6] This dual inhibition leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.[3][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle Cell Cycle Progression AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->CellCycle Promotes Caspase9 Caspase-9 BAD->Caspase9 Inhibits Caspase9->Apoptosis Induces Triazolo_pyridazine Triazolo[4,3-b]pyridazine Derivative (e.g., 4g) Triazolo_pyridazine->cMet Inhibits Triazolo_pyridazine->Pim1 Inhibits

Caption: Inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.

Studies have shown that treatment with compound 4g leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR, key components of a major cell survival pathway.[3][5] Furthermore, it induces apoptosis, as evidenced by an increase in caspase-9 levels.[3][5]

Antitubulin Activity

Microtubules are essential for cell division, making them a prime target for anticancer drugs. A series of 3,6-diaryl-[1][3][4]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a well-known antitubulin agent.[7] These compounds replace the flexible linker of CA-4 with the rigid triazolo[4,3-b]pyridazine scaffold.[7]

Compound 4q , a derivative with a 3-amino-4-methoxyphenyl moiety, has demonstrated highly potent antiproliferative activity, comparable to CA-4, with IC50 values in the nanomolar range against various cancer cell lines.[7][8] This compound effectively inhibits tubulin polymerization and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[7]

PIM Kinase Inhibition

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are overexpressed in many cancers and are involved in cell survival and proliferation.[9] The triazolo[4,3-b]pyridazine scaffold has been utilized to develop selective PIM kinase inhibitors.[9] These inhibitors have shown antiproliferative activity and can act synergistically with other anticancer agents.[9]

Experimental Protocols for Efficacy Evaluation

A comprehensive evaluation of the anticancer potential of triazolo[4,3-b]pyridazine derivatives requires a suite of in vitro and in vivo assays.

In Vitro Antiproliferative Activity

The initial screening of these compounds typically involves assessing their ability to inhibit the growth of various cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolo[4,3-b]pyridazine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

To understand the effect of these compounds on cell division, cell cycle analysis is performed using flow cytometry.

  • Cell Treatment: Treat cancer cells with the compound of interest at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay

The induction of programmed cell death (apoptosis) is a key indicator of anticancer activity.

  • Cell Treatment: Treat cancer cells with the test compound.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of some of the most potent triazolo[4,3-b]pyridazine derivatives reported in the literature.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
4g c-Met, Pim-1MCF-7 (Breast)Not explicitly stated, but high GI%[3]
4g c-Met-0.163[3][6]
4g Pim-1-0.283[3][6]
4q TubulinSGC-7901 (Gastric)0.014[7][8]
4q TubulinA549 (Lung)0.008[7][8]
4q TubulinHT-1080 (Fibrosarcoma)0.012[7][8]
8l Mcl-1MV4-11 (Leukemia)1.5[8][10]

Future Directions and Conclusion

The triazolo[4,3-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. The ability to functionalize this core structure, often using the key intermediate 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, has led to the discovery of compounds with diverse and potent mechanisms of action. These include the dual inhibition of key oncogenic kinases like c-Met and Pim-1, as well as the disruption of fundamental cellular processes such as microtubule dynamics.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds.

  • Pharmacokinetic Profiling: To assess the drug-like properties of the most promising derivatives.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of these compounds in animal models.

  • Combination Therapies: To explore the synergistic effects of triazolo[4,3-b]pyridazine derivatives with existing chemotherapeutic agents.

References

  • El-Gamal, M. I., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(1), 1-15. [Link][3][5]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link][8]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC. [Link][5]

  • Semantic Scholar. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link][6]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 247-260. [Link][9]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion. PMC. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • PMC. (n.d.). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. PMC. [Link][2]

  • PMC. (n.d.). Synthesis and Bioevaluation of 3,6-Diaryl-[1][3][4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. PMC. [Link][7]

  • Google Patents. (n.d.). Synthesis of 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][3][4] benzodiazepine. Google Patents.

  • R Discovery. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. R Discovery. [Link]

  • ResearchGate. (2026). AN ORIGINAL AND EFFICIENT REARRANGEMENTS OF METHYLATED 1,2,4-TRIAZOLO[4,3-b][1][3][4]TRIAZEPIN-8-ONES IN THE PRESENCE OF DIMETHYL SULFATE. ResearchGate. [Link]

  • Chemsrc. (2025). 8-CHLORO-6-METHYL[1][3][4]TRIAZOLO[4,3-B]PYRIDAZINE. Chemsrc. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS. ARKIVOC, 2003(8), 1873-1879. [Link]

  • PMC. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. PMC. [Link][10]

  • PubMed. (n.d.). Bicyclic [b]-heteroannelated pyridazine derivatives. Part 6. Aromatization of some tetrahydrotriazolo[4,3-b]pyridazine derivatives with potential activity as benzodiazepine receptor ligands. PubMed. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Current issues in pharmacy and medicine: science and practice. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][3][4]triazolo [3,4-b][3][4][8]thiadiazines. Current issues in pharmacy and medicine: science and practice. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][3][4]triazolo[3,4-b][3][4][8]thiadiazoles. ResearchGate. [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic pathway, commencing with the commercially available starting material, 3,6-dichloro-4-methylpyridazine. This guide is designed to provide researchers with a thorough understanding of the synthetic methodology, including the underlying reaction mechanisms, critical experimental parameters, and safety considerations. The application note is structured to not only provide a step-by-step protocol but also to offer insights into the chemical principles governing the synthesis, thereby enabling researchers to adapt and troubleshoot the procedure as needed.

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. These compounds have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in various drug development programs.

The synthesis of this target molecule is achieved through a classical and reliable two-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization. This approach is well-precedented in the literature for the synthesis of related triazolopyridazine systems, dating back to the foundational work of Steck and co-workers in 1959.[1] This application note aims to provide a detailed and practical guide to this established synthetic route.

Synthetic Pathway Overview

The synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine is accomplished via a two-step reaction sequence. The initial step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloro-4-methylpyridazine with hydrazine hydrate. This reaction yields the key intermediate, 3-chloro-6-hydrazinyl-4-methylpyridazine. The subsequent and final step is an intramolecular cyclization of this hydrazinyl intermediate using formic acid, which serves as a one-carbon electrophile to construct the fused triazole ring, affording the desired product.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme start 3,6-dichloro-4-methylpyridazine intermediate 3-chloro-6-hydrazinyl-4-methylpyridazine start->intermediate Hydrazine hydrate Ethanol, Reflux product 8-Chloro-6-methyltriazolo[4,3-b]pyridazine intermediate->product Formic acid Reflux Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine cluster_step2 Step 2: Synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine A1 Dissolve 3,6-dichloro-4-methylpyridazine in Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux the Reaction Mixture A2->A3 A4 Monitor Reaction by TLC A3->A4 A5 Remove Solvent under Reduced Pressure A4->A5 A6 Precipitate with Cold Water A5->A6 A7 Filter and Dry the Intermediate A6->A7 B1 Suspend Intermediate in Formic Acid A7->B1 Proceed to Cyclization B2 Reflux the Mixture B3 Monitor Reaction by TLC B4 Cool and Pour into Ice Water B5 Neutralize with Sodium Bicarbonate B6 Filter the Precipitate B7 Wash and Dry the Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocols

PART 1: Synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine (Intermediate)

This procedure details the synthesis of the key hydrazinyl intermediate from 3,6-dichloro-4-methylpyridazine. The reaction selectively substitutes one of the chloro groups due to the activating effect of the ring nitrogens.

Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
3,6-dichloro-4-methylpyridazineC₅H₄Cl₂N₂163.0010.0 g0.061 mol
Hydrazine hydrate (~80%)N₂H₄·H₂O50.0615 mL~0.24 mol
EthanolC₂H₅OH46.07100 mL-
Deionized WaterH₂O18.02As needed-

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloro-4-methylpyridazine (10.0 g, 0.061 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Carefully add hydrazine hydrate (~80%, 15 mL) dropwise to the solution at room temperature. Caution: The reaction can be exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with two portions of cold water (2 x 30 mL).

  • Dry the collected solid in a vacuum oven at 50 °C to a constant weight to afford 3-chloro-6-hydrazinyl-4-methylpyridazine as a solid.

PART 2: Synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (Final Product)

This procedure describes the intramolecular cyclization of the hydrazinyl intermediate to form the final triazolopyridazine product. Formic acid acts as the source of the single carbon atom required to form the triazole ring.

Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
3-chloro-6-hydrazinyl-4-methylpyridazineC₅H₆ClN₄157.585.0 g0.032 mol
Formic acid (~98%)HCOOH46.0330 mL-
IceH₂O (solid)18.02As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01As needed-

Procedure

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3-chloro-6-hydrazinyl-4-methylpyridazine (5.0 g, 0.032 mol) in formic acid (30 mL).

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC using a mobile phase of ethyl acetate. The disappearance of the starting material and the appearance of a new, less polar product spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 30 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight to yield 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a solid.

Expected Results and Characterization

The final product, 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, is expected to be a solid with a characteristic melting point. The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR: Expect characteristic signals for the methyl group, the pyridazine ring proton, and the triazole ring proton.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₆H₅ClN₄, M.W. 168.59) should be observed.

Safety and Handling Precautions

  • 3,6-dichloro-4-methylpyridazine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Hydrazine hydrate: Toxic and corrosive. It is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Formic acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • The neutralization step with sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kuraishi, T. Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan)1962 , 82, 684-688. [Link]

Sources

Application

Comprehensive NMR Characterization Protocol for 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Application Note: Structural Elucidation, Signal Assignment, and Mechanistic Insights for Fused Heterocyclic Scaffolds Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation, Signal Assignment, and Mechanistic Insights for Fused Heterocyclic Scaffolds Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scope

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR modulators, and CNS-active therapeutics due to its favorable physicochemical properties and hydrogen-bonding capabilities.

8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine serves as a critical synthetic intermediate. The orthogonal reactivity of the C8-chlorine (primed for SNAr or Suzuki-Miyaura cross-coupling) and the C6-methyl group makes it a versatile building block [1]. However, verifying the exact regiochemistry of substituted fused heterocycles is historically prone to errors. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively characterize this compound, focusing on the causality behind the spectral shifts and the logic of 2D NMR structural verification.

Chemical & Structural Profile
PropertyValue
Chemical Name 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS Number 28593-25-1
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Structural Features Planar, fused bicyclic heteroaromatic system

Experimental Workflow

The following workflow outlines the optimized pathway from sample preparation to final structural elucidation, ensuring data integrity and high-resolution spectral acquisition.

NMR_Workflow Start 8-Chloro-6-methyl-[1,2,4]triazolo [4,3-b]pyridazine Sample Prep Dissolution in DMSO-d6 (0.03% TMS internal standard) Start->Prep Acq1D 1D Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Acq2D 2D Acquisition (HSQC, HMBC for connectivity) Acq1D->Acq2D Process Data Processing (Apodization, FT, Phase Corr.) Acq2D->Process Assign Structural Elucidation (Multiplet analysis & integration) Process->Assign

Figure 1: Step-by-step NMR acquisition and structural elucidation workflow for the target compound.

Experimental Protocols

Protocol A: Sample Preparation

Expertise Insight: Why DMSO-d₆? The [1,2,4]triazolo[4,3-b]pyridazine core is a rigid, planar, and highly polar system that often exhibits strong intermolecular π-π stacking. Non-polar solvents like CDCl₃ frequently yield broad, poorly resolved peaks due to transient aggregation. DMSO-d₆ effectively disrupts these interactions, ensuring sharp, well-resolved isotropic peaks [2].

  • Weighing : Accurately weigh 15–20 mg of the analyte to ensure a high signal-to-noise (S/N) ratio for natural abundance ¹³C and 2D HMBC experiments.

  • Solvent Addition : Transfer the solid to a clean, dry 5 mm precision NMR tube. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Dissolution : Vortex the NMR tube gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2 minutes.

  • Equilibration : Allow the sample to equilibrate inside the NMR probe at 298 K for at least 5 minutes prior to tuning, matching, and shimming.

Protocol B: NMR Acquisition Parameters
  • ¹H NMR (1D) :

    • Frequency : 400 MHz (minimum recommended).

    • Spectral Width (SW) : 15 ppm (critical to capture the highly deshielded triazole C3-H proton).

    • Relaxation Delay (D1) : 2.0 s.

    • Number of Scans (NS) : 16.

  • ¹³C NMR (1D) :

    • Frequency : 100 MHz.

    • Number of Scans (NS) : 1024 (Required due to the presence of three quaternary carbons: C6, C8, C8a, which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Optimized for long-range couplings ( nJCH​ = 8 Hz). This is the self-validating step to confirm regiochemistry.

Results & Spectral Assignments

The ¹H NMR spectrum of 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is elegantly simple, consisting of exactly three singlets. However, assigning them correctly requires an understanding of the underlying quantum mechanical and electronic environments.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆
Position¹H Shift (ppm)MultiplicityInt.¹³C Shift (ppm)Assignment Logic & Causality
C3 ~9.52Singlet (s)1H~143.5Highly deshielded by the adjacent N2 and N4 nitrogens and the magnetic anisotropy of the coplanar fused ring [3].
C7 ~7.45Singlet (s)1H~118.2Isolated proton between C6-Me and C8-Cl. Deshielded by the inductive effect of the adjacent chlorine atom.
C6-CH₃ 2.39Singlet (s)3H~21.4Typical allylic/benzylic shift, shifted slightly downfield by the electron-deficient pyridazine ring [1].
C6 ---~155.1Quaternary carbon, deshielded by the adjacent N5 nitrogen and the methyl substituent.
C8 ---~140.8Quaternary carbon, directly bonded to the highly electronegative chlorine atom.
C8a ---~138.5Bridgehead quaternary carbon, shared between the triazole and pyridazine rings.

Structural Elucidation Logic: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the protocol relies on a self-validating mechanistic check using 2D HMBC NMR. The primary risk in synthesizing this compound is the inadvertent generation of the 6-chloro-8-methyl regioisomer.

How to definitively prove the 8-Chloro-6-methyl regiochemistry:

  • The C3-H Anomaly : In standard aromatic systems, protons resonate between 7.0–8.0 ppm. The C3 proton in the triazolo[4,3-b]pyridazine system consistently appears >9.0 ppm. This is caused by the combined inductive electron withdrawal of the three adjacent nitrogen atoms (N1, N2, N4) and the strong local magnetic field generated by the π-electron circulation of the fused bicyclic system.

  • HMBC Regio-Validation :

    • In the target 6-methyl compound , the methyl protons (δ 2.39) will show a strong 3-bond correlation ( 3JCH​ ) to the C7 carbon (δ ~118.2) and a 2-bond correlation ( 2JCH​ ) to the C6 carbon (δ ~155.1). It will not show a correlation to the bridgehead C8a.

    • If the compound were the 8-methyl regioisomer , the methyl protons would show a 3JCH​ correlation to C7, but crucially, they would also show a 3JCH​ correlation to the bridgehead C8a carbon (δ ~138.5).

    • By mapping the HMBC cross-peaks of the methyl singlet, the regiochemistry is unequivocally locked, making this protocol a closed, self-validating analytical system.

References

  • International Union of Crystallography (IUCr). "6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine: Crystal structure and packing interactions". IUCr Journals. URL:[Link]

  • Semantic Scholar. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives". Semantic Scholar. URL: [Link]

Method

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-Depth Technical Guide to the In Vitro Application of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a Scaffold for ALK5 Inhibition The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged" heterocyclic struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Application of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a Scaffold for ALK5 Inhibition

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its ability to serve as a core for ligands targeting a diverse range of proteins.[4][5] Within this class, 8-Chloro-6-methyl[1][2][3]triazolo[4,3-b]pyridazine represents a key starting point for the synthesis of potent and selective kinase inhibitors.[5][6] This guide focuses on the in vitro application of compounds derived from this scaffold, specifically as inhibitors of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI).[7][8]

Dysregulation of the TGF-β signaling pathway is a critical factor in the progression of numerous diseases, including fibrosis and cancer.[7][9][10] ALK5 is the primary kinase that transduces the TGF-β signal, making it a high-value target for therapeutic intervention.[2][9] Compounds based on the 8-Chloro-6-methyltriazolo[4,3-b]pyridazine core have been developed as potent ALK5 inhibitors, providing researchers with powerful chemical tools to dissect TGF-β signaling and evaluate its therapeutic potential in vitro.[8] This document serves as a comprehensive guide for researchers, providing both the foundational understanding and detailed protocols necessary to effectively utilize these inhibitors in a laboratory setting.

Mechanism of Action: Intercepting the TGF-β Signal

To effectively use an inhibitor, one must first understand the pathway it targets. The canonical TGF-β signaling cascade is a well-defined pathway crucial for regulating cell growth, differentiation, and extracellular matrix production.[10]

  • Ligand Binding & Receptor Complex Formation: The pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active kinase.[7]

  • ALK5 Recruitment and Activation: This binding event induces the recruitment of the type I receptor, ALK5, into a hetero-tetrameric complex.[7] TβRII then phosphorylates ALK5 in its glycine-serine-rich (GS) domain.

  • SMAD Phosphorylation: Activated ALK5 possesses serine/threonine kinase activity. Its primary downstream targets are the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][7] ALK5 phosphorylates these R-SMADs at their C-terminal serine residues.

  • Nuclear Translocation and Gene Regulation: Phosphorylated SMAD2/3 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes.[7][11]

Inhibitors based on the 8-Chloro-6-methyltriazolo[4,3-b]pyridazine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3. This action effectively halts the signal transduction at a critical juncture, blocking all subsequent downstream events.[1][7]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGFβRII TGF-beta->TBRII Binds ALK5 ALK5 (TGFβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Regulates Inhibitor 8-Chloro-6-methyltriazolo [4,3-b]pyridazine Analog Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling and the point of inhibition.

Experimental Protocols: From Benchtop to Biological Insight

The following protocols provide step-by-step methodologies for characterizing ALK5 inhibitors derived from the 8-Chloro-6-methyltriazolo[4,3-b]pyridazine scaffold.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ALK5. It is the gold standard for determining a compound's potency (IC50).[1][12]

Objective: To determine the IC50 value of the test compound against ALK5 kinase.

Rationale: By isolating the enzyme, this assay confirms that the compound's effect is directly on the target kinase, independent of any cellular processes. Detection methods typically quantify the product of the kinase reaction, either phosphorylated substrate or ADP.[12][13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP & Substrate - Serial Dilutions of Inhibitor B Add ALK5 and Inhibitor to 384-well plate A->B C Pre-incubate to allow compound binding B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate at 30°C D->E F Terminate reaction & add detection reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate % Inhibition and determine IC50 G->H

Caption: General workflow for an in vitro ALK5 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[2]

    • Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Subsequently, dilute these further in kinase buffer to achieve the desired final assay concentration (ensure final DMSO concentration is ≤1%).[12]

    • Enzyme: Dilute recombinant active ALK5 enzyme in kinase buffer to the desired concentration (e.g., 1-5 ng/µL).[12]

    • Substrate & ATP: Prepare a solution containing the kinase substrate (e.g., casein or a specific peptide) and ATP at a concentration near its Km for ALK5.[2][12]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted test compound or vehicle (DMSO in kinase buffer) to the assay wells.[12]

    • Add 5 µL of the diluted ALK5 enzyme to each well. Mix gently and pre-incubate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.[1]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.[2][12]

  • Detection (Example using ADP-Glo™, Promega):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-45 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Phospho-SMAD2/3 Western Blot (Cell-Based)

This assay validates the inhibitor's activity within a cellular context by measuring the phosphorylation of ALK5's direct downstream target, SMAD2/3.[7]

Objective: To assess the ability of the test compound to inhibit TGF-β1-induced SMAD2/3 phosphorylation in cells.

Rationale: A decrease in phosphorylated SMAD2/3 (pSMAD2/3) levels upon compound treatment provides strong evidence of on-target ALK5 inhibition in a biological system. It is essential to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of the proteins.[14][15]

Methodology:

  • Cell Culture and Treatment:

    • Seed a responsive cell line (e.g., A549, HaCaT, NIH/3T3) in 6-well plates and allow them to adhere and reach 80-90% confluency.[2][14]

    • Wash the cells with PBS and replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-6 hours (or overnight) to reduce basal signaling.[2][14]

    • Pre-treat the cells with various concentrations of the ALK5 inhibitor (or vehicle control) for 1-2 hours.[2]

    • Stimulate the cells by adding TGF-β1 ligand to a final concentration of 2-5 ng/mL for 30-60 minutes.[1][14]

  • Cell Lysis and Protein Quantification:

    • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[2][14] Scrape the cells and collect the lysate.

    • Sonicate the lysate briefly to shear nuclear material and ensure complete lysis.[14]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibody protocols to reduce background.[15]

    • Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) / phospho-SMAD3 (Ser423/425) overnight at 4°C.[7][11]

    • Wash the membrane thoroughly with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • For a loading control, strip the membrane and re-probe for total SMAD2/3 or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities for pSMAD2/3 and total SMAD2/3 using densitometry software.

    • Calculate the ratio of pSMAD2/3 to total SMAD2/3 for each condition and normalize to the TGF-β1 stimulated vehicle control.

Protocol 3: TGF-β-Induced Reporter Gene Assay (Functional)

This assay provides a quantitative measure of the compound's effect on the entire signaling cascade, culminating in changes in gene expression.[3][16]

Objective: To quantify the inhibition of TGF-β-induced transcriptional activity.

Rationale: This assay utilizes a cell line engineered with a luciferase reporter gene under the control of SMAD-responsive elements (SBEs).[16] Inhibition of ALK5 prevents SMAD-mediated transcription, leading to a quantifiable decrease in the luciferase signal, offering a high-throughput method to assess compound efficacy.[3][17]

Methodology:

  • Cell Seeding:

    • Use a commercially available reporter cell line (e.g., TGFβ/Activin A-Responsive Reporter HEK293 from BPS Bioscience or TGFβR Reporter Cells from INDIGO Biosciences).[3][16]

    • Seed the cells into a white, clear-bottom 96-well plate at a density of ~35,000 cells/well.[16]

    • Incubate for 4-24 hours to allow for cell attachment.[3][16]

  • Cell Treatment:

    • Carefully remove the medium and replace it with a low-serum assay medium.

    • Add serial dilutions of the test compound or vehicle control to the wells.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.[2]

    • Add the TGF-β1 agonist to all wells except the "Negative Control" wells. A typical final concentration is 0.5-2 ng/mL.[3]

    • Incubate the plate for an additional 18-24 hours at 37°C.[3]

  • Luciferase Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Remove the treatment media from the wells.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).[16]

    • Incubate for 5-10 minutes to allow for cell lysis and signal development.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-free wells) from all other readings.

    • Calculate the percentage of inhibition based on the signal from the "Positive Control" (agonist + vehicle) and "Negative Control" (vehicle only) wells.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Assay Type Parameter Measured Typical Result Interpretation
ALK5 Kinase Assay IC50 (nM)1 - 100 nMPotency of direct enzyme inhibition. Lower value = higher potency.
pSMAD2/3 Western Blot % Inhibition @ 1 µM> 90%Efficacy in blocking the proximal downstream target in a cell.
Reporter Gene Assay IC50 (nM)5 - 500 nMPotency in inhibiting the entire signaling pathway, reflecting cellular permeability and target engagement.

Note: Values are illustrative. The cellular IC50 is often higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular ATP concentration.

Essential Experimental Considerations

  • Compound Solubility and Storage: Most triazolopyridazine-based inhibitors are highly hydrophobic. Prepare concentrated stock solutions (10-20 mM) in 100% DMSO. Store stocks at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Kinase Selectivity: The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been used to develop inhibitors for other kinases, such as PIM-1.[4] It is crucial to perform kinase selectivity profiling against a panel of related and unrelated kinases to understand the compound's off-target effects and ensure that the observed cellular phenotype is due to ALK5 inhibition.

  • Cell Line Selection: The response to TGF-β can vary significantly between cell types. Choose a cell line known to have a robust and functional TGF-β/ALK5/SMAD signaling pathway for cellular assays (e.g., A549, HaCaT, HEK293, NIH/3T3).[2][14]

  • Controls are Critical: Always include appropriate controls:

    • Vehicle Control (e.g., 0.1% DMSO): To account for any effects of the solvent.[16]

    • Positive Control (TGF-β1 stimulation): To confirm the pathway is active and responsive.

    • Negative Control (No TGF-β1): To establish the basal signal level.

Conclusion

8-Chloro-6-methyltriazolo[4,3-b]pyridazine serves as a versatile and potent scaffold for the development of ALK5 inhibitors. By employing a systematic in vitro testing cascade—beginning with direct biochemical kinase assays, progressing to cell-based target engagement validation via Western blotting, and culminating in functional reporter gene assays—researchers can rigorously characterize these compounds. The protocols and insights provided in this guide empower scientists to confidently utilize these chemical tools to further explore the complex biology of TGF-β signaling and its role in human disease.

References

  • BenchChem. (2025). Alk5-IN-34: A Technical Guide to a Selective ALK5 Inhibitor.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR).
  • BPS Bioscience. TGFβ/Activin A-Responsive Luciferase Reporter HEK293 Cell Line.
  • Calon, A. et al. (2014). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. JoVE (Journal of Visualized Experiments).
  • BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit.
  • ResearchGate. Profiles of the ALK5 inhibitor screen.
  • SignalChem. TGFβR1 (ALK5), Active.
  • Cell Signaling Technology. (2025). How should I prepare my samples to detect phospho-Smad2/3?
  • Abcam.
  • INDIGO Biosciences. Human TGFβR Reporter Assay Kit.
  • NextSDS. 8-CHLORO-6-METHYL[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE.

  • Campbell, J. et al. (2022).
  • Sigma-Aldrich. 8-chloro-6-methyl[1][2][3]triazolo[4,3-b]pyridazine.

  • Santa Cruz Biotechnology. p-Smad2 (Thr 220): sc-135644.
  • Cell Signaling Technology. Phospho-Smad Antibody Sampler Kit #9963.
  • MilliporeSigma. 8-chloro-6-methyl[1][2][3]triazolo[4,3-b]pyridazine.

  • Pastor, J. et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • ChemSrc. (2025). 8-CHLORO-6-METHYL[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE.

  • Liscio, P. et al. (2015). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-. Journal of Medicinal Chemistry.
  • El-Gamal, M. et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
  • ResearchGate. (2026). AN ORIGINAL AND EFFICIENT REARRANGEMENTS OF METHYLATED 1,2,4-TRIAZOLO[4,3-b][1][2][3]TRIAZEPIN-8-ONES IN THE PRESENCE OF DIMETHYL SULFATE.

  • RSC Publishing. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Meng, XM. et al. (2020).
  • MedChemExpress. ALK5 Inhibitor, Gene.
  • Javed, Z. et al. (2023). The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers. MDPI.
  • Umer, M. et al. (2023). TGF-β signaling pathway: Therapeutic targeting and potential for anti-cancer immunity. European Journal of Pharmacology.
  • Preis, J. et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. PMC.
  • MDPI. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies.
  • Neuzillet, C. et al. (2021). Novel therapies emerging in oncology to target the TGF-β pathway.
  • Rodrigues-Diez, R. et al. (2019). Natural Plants Compounds as Modulators of Epithelial-to-Mesenchymal Transition. Frontiers in Pharmacology.
  • CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.

  • MDPI. (2022).
  • Austin, J. Synthesis and General Reactivity of Selected Heterocycles Part 2.

Sources

Application

Application Note: A Biochemical Assay for Screening Novel Tankyrase Inhibitors Using 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a Candidate Compound

Introduction: The Therapeutic Potential of Targeting Tankyrase Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that have emerged as critical regulators of diverse cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting Tankyrase

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that have emerged as critical regulators of diverse cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and glucose metabolism.[1][2][3] Their multifaceted roles are primarily mediated through the poly(ADP-ribosyl)ation (PARsylation) of target proteins, a post-translational modification that often earmarks them for ubiquitination and subsequent proteasomal degradation.[1][4]

A key function of Tankyrases is the regulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactive in various cancers, particularly colorectal cancer.[5][6][7] Tankyrases target Axin, a crucial scaffold protein in the β-catenin destruction complex, for PARsylation and degradation.[4][8][9] This leads to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes.[5] Consequently, inhibiting Tankyrase activity has been identified as a promising therapeutic strategy to suppress Wnt-driven tumors by stabilizing Axin and promoting β-catenin degradation.[2][6][8] The development of small-molecule Tankyrase inhibitors is therefore an area of intense research in oncology.[10][11]

This application note provides a detailed protocol for a biochemical assay to screen for novel Tankyrase inhibitors, using the candidate compound 8-Chloro-6-methyltriazolo[4,3-b]pyridazine. While the triazolo[4,3-b]pyridazine scaffold is a known constituent in various biologically active molecules,[12][13][14] the specific inhibitory activity of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine against Tankyrase has not been extensively characterized. The following protocols are designed to rigorously evaluate its potential as a Tankyrase inhibitor.

Principle of the Assay

The Tankyrase inhibition assay described herein is a biochemical assay that measures the enzymatic activity of Tankyrase by quantifying the amount of poly(ADP-ribose) (PAR) produced. The assay relies on an ELISA-based method where histone proteins are pre-coated on a microplate and serve as a substrate for Tankyrase. In the presence of the co-substrate nicotinamide adenine dinucleotide (NAD+), Tankyrase catalyzes the PARsylation of the histones. The amount of PAR generated is then detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which in turn catalyzes a colorimetric or chemiluminescent reaction. The intensity of the signal is directly proportional to the Tankyrase activity. The presence of an inhibitor will reduce the amount of PAR produced, leading to a decrease in the signal.

Visualizing the Wnt/β-Catenin Signaling Pathway and the Point of Inhibition

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human Tankyrase 1 or 2 (e.g., from Sigma-Aldrich, BPS Bioscience).

  • Substrate: Histone-coated 96-well plates (e.g., from Interchim).

  • Co-substrate: β-Nicotinamide adenine dinucleotide (NAD+), high purity.

  • Candidate Inhibitor: 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS 28593-25-1), dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control Inhibitor: XAV939 (a known Tankyrase inhibitor), dissolved in 100% DMSO to a stock concentration of 1 mM.

  • Detection Antibody: Mouse anti-PAR monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in PBST.

  • HRP Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or a chemiluminescent substrate.

  • Stop Solution: 2 N H2SO4 (for TMB).

  • Equipment: 37°C incubator, microplate reader capable of measuring absorbance or luminescence, multichannel pipettes.

Experimental Workflow Diagram

Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Enzyme, Inhibitors) start->prepare_reagents add_inhibitors Add Inhibitors to Plate (Candidate, Positive Control, DMSO Vehicle) prepare_reagents->add_inhibitors add_enzyme Add Tankyrase Enzyme add_inhibitors->add_enzyme add_nad Add NAD+ to Initiate Reaction add_enzyme->add_nad incubate Incubate at 37°C add_nad->incubate wash1 Wash Plate with PBST incubate->wash1 block Block with 5% Milk/BSA wash1->block wash2 Wash Plate with PBST block->wash2 add_primary_ab Add Anti-PAR Antibody wash2->add_primary_ab incubate_rt1 Incubate at Room Temperature add_primary_ab->incubate_rt1 wash3 Wash Plate with PBST incubate_rt1->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab incubate_rt2 Incubate at Room Temperature add_secondary_ab->incubate_rt2 wash4 Wash Plate with PBST incubate_rt2->wash4 add_substrate Add HRP Substrate (TMB) wash4->add_substrate develop Develop Color add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read Absorbance/Luminescence stop_reaction->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the Tankyrase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all buffers and allow them to reach room temperature.

    • Prepare serial dilutions of the candidate inhibitor (8-Chloro-6-methyltriazolo[4,3-b]pyridazine) and the positive control (XAV939) in assay buffer. A typical concentration range for initial screening would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • Dilute the Tankyrase enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a robust signal in the linear range of the assay.

  • Assay Procedure:

    • Add 25 µL of the diluted candidate inhibitor, positive control, or DMSO vehicle control to the appropriate wells of the histone-coated 96-well plate.

    • Add 25 µL of the diluted Tankyrase enzyme to each well, except for the "no enzyme" negative control wells.

    • Initiate the enzymatic reaction by adding 50 µL of NAD+ solution (at a concentration pre-determined to be non-limiting, typically 100-200 µM) to all wells.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Detection:

    • After incubation, aspirate the contents of the wells and wash the plate three times with 200 µL of PBST per well.

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color development (typically 5-15 minutes).

    • Stop the reaction by adding 100 µL of 2 N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data should be corrected by subtracting the average absorbance of the "no enzyme" negative control wells. The percentage of inhibition for each concentration of the test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Example Data Table
CompoundConcentration (µM)Absorbance (450 nm)% Inhibition
No Enzyme Control -0.052-
No Inhibitor Control (DMSO) -1.2580%
XAV939 (Positive Control) 10.08997.2%
8-Chloro-6-methyltriazolo... 1000.34575.7%
300.58755.6%
100.82136.2%
31.05616.7%
11.1985.0%
0.31.2451.1%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following controls should be included in every experiment:

  • No Enzyme Control: To determine the background signal of the assay.

  • No Inhibitor (Vehicle) Control: Represents 100% enzyme activity.

  • Positive Control Inhibitor: A known Tankyrase inhibitor (e.g., XAV939) to confirm that the assay can detect inhibition.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for screening and characterizing novel Tankyrase inhibitors. By using 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a candidate compound, researchers can effectively determine its inhibitory potential against Tankyrase. This assay can be adapted for high-throughput screening to identify new chemical entities for the development of targeted cancer therapies aimed at the Wnt/β-catenin signaling pathway. Further studies, including cell-based assays, are necessary to validate the on-target effects and cellular potency of any identified hits.

References

  • Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. (2016). AACR Journals. [Link]

  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. (n.d.). PMC - NIH. [Link]

  • Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. (2025). eLife. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2025). Current Cancer Drug Targets. [Link]

  • Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. (n.d.). PMC. [Link]

  • Novel insight into the function of tankyrase. (n.d.). PMC - NIH. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (n.d.). PMC. [Link]

  • Novel insight into the function of tankyrase (Review). (2018). Spandidos Publications. [Link]

  • AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells. (2025). The FEBS Journal. [Link]

  • Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. (2025). eLife. [Link]

  • Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities. (2021). PMC. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2025). Current Cancer Drug Targets. [Link]

  • Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. (2012). PLOS One. [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. (2022). ACS Publications. [Link]

  • Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes. (2015). Molecular Cancer Research. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (2020). MDPI. [Link]

  • Tankyrases and Their Binding Proteins: Origins of Their Roles in Diverse Cellular Pathways. (2026). MDPI. [Link]

  • Tankyrase. (n.d.). Wikipedia. [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. (2022). PubMed. [Link]

  • Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. (2013). Journal of Medicinal Chemistry. [Link]

  • PARPs and PAR Hydrolases. (n.d.). BPS Bioscience. [Link]

  • Tankyrase. (2022). Society for Developmental Biology. [Link]

  • Instructions. (n.d.). Interchim. [Link]

  • PARP Assays. (n.d.). BPS Bioscience. [Link]

  • PARP Activity Assay Service. (n.d.). Alfa Cytology. [Link]

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). PubMed. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (n.d.). PMC. [Link]

  • Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. (2020). Protocols.io. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (2015). Oncotarget. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. (2024). Semantic Scholar. [Link]

  • AN ORIGINAL AND EFFICIENT REARRANGEMENTS OF METHYLATED 1,2,4-TRIAZOLO[4,3-b][1][5][6]TRIAZEPIN-8-ONES IN THE PRESENCE OF DIMETHYL SULFATE. (2026). ResearchGate. [Link]

  • Bicyclic [b]-heteroannelated pyridazine derivatives. Part 6. Aromatization of some tetrahydrotriazolo[4,3-b]pyridazine derivatives with potential activity as benzodiazepine receptor ligands. (n.d.). PubMed. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). PubMed. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • 8-CHLORO-6-METHYL[1][5][6]TRIAZOLO[4,3-B]PYRIDAZINE. (2025). Chemsrc. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (n.d.). PMC. [Link]

  • 6-methoxy-8-methyl-8H-pyrazolo[4,3-d][1][5][6]triazolo[4,3-b]pyridazine. (2025). Molbase. [Link]

Sources

Method

Application Note: Structure-Activity Relationship (SAR) and Synthetic Workflows for 8-Chloro-6-methyltriazolo[4,3-b]pyridazine Analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-25-1) scaffold is a highly privileged, electron-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-25-1) scaffold is a highly privileged, electron-deficient bicyclic system utilized extensively in modern medicinal chemistry. Its unique physicochemical properties make it an ideal hinge-binding motif for kinase inhibitors (e.g., Pim-1, c-Met)[1][2] and a robust core for targeting epigenetic readers like BRD4[3] and poly(ADP-ribose) polymerases such as Tankyrases[4]. This application note provides a comprehensive analysis of the structure-activity relationship (SAR) of its analogs and details self-validating protocols for library generation via nucleophilic aromatic substitution (SNAr).

Structural & Mechanistic Rationale (SAR)

The [1,2,4]triazolo[4,3-b]pyridazine core functions as a versatile pharmacophore. The intrinsic electron deficiency of the pyridazine ring, exacerbated by the fused triazole, renders the C-8 position highly susceptible to nucleophilic attack. This chemical reactivity translates directly to biological utility:

  • Hinge-Binding Capability: The nitrogen atoms of the triazole and pyridazine rings serve as critical hydrogen-bond acceptors. In kinase targets, these nitrogens interact directly with the backbone amides of the ATP-binding hinge region (e.g., Pim-1 and c-Met)[1][2].

  • C-8 Substitution (Solvent Channel/Selectivity): The displacement of the C-8 chlorine via SNAr with various amines, anilines, or phenols allows for rapid exploration of the solvent-exposed channel or specific selectivity pockets. For instance, coupling with 4-aminophenol derivatives yields potent Class II c-Met inhibitors[2], while phenethylamine substitutions generate selective Tankyrase inhibitors[4].

  • C-6 Methyl Group: The C-6 methyl provides a compact lipophilic vector that optimally fills small hydrophobic pockets adjacent to the hinge region, enhancing binding affinity without significantly increasing the topological polar surface area (tPSA).

  • C-3 Position: Modifications at the C-3 position are often used to extend the molecule into deeper hydrophobic pockets, which is a common strategy for achieving selectivity in dual c-Met/Pim-1 inhibitors[5].

SAR_Model Core Triazolo[4,3-b]pyridazine Core (Hinge Binder / H-bond Acceptor) C6 C-6 Methyl Group (Lipophilic Pocket Interaction) Core->C6 modulates C8 C-8 Substitution (SNAr) (Solvent Channel / Selectivity) Core->C8 diversifies via Cl C3 C-3 Position (Hydrophobic Extension) Core->C3 extends Activity Target Affinity & Selectivity (c-Met, Pim-1, TNKS-2) C6->Activity C8->Activity C3->Activity

Figure 1: Pharmacophore model and SAR logic for triazolo[4,3-b]pyridazine analogs.

Target Applications & Efficacy Data

The SAR of 8-chloro-6-methyltriazolo[4,3-b]pyridazine analogs demonstrates broad utility across multiple therapeutic targets. Modifying the SNAr inputs at C-8 dictates target selectivity and modulates off-target liabilities (such as hERG inhibition)[6][7].

Table 1: Representative SAR Data for Triazolo[4,3-b]pyridazine Analogs

Core ScaffoldC-8 SubstitutionC-3 SubstitutionPrimary TargetPotency / IC₅₀Ref
6-Methyltriazolo[4,3-b]pyridazine4-Aminophenol-thiazoleHc-Met (Class II)~0.16 μM[2]
6-Aminotriazolo[4,3-b]pyridazineVarious Aryl aminesArylPim-1 Kinase< 10 nM[1]
6-Methyltriazolo[4,3-b]pyridazinePhenethylamineHTankyrase-2 (TNKS-2)Low μM[4]
7,8-Dihydrotriazolo[4,3-b]pyridazineHeteroarylVariousC. parvum (Parasite)EC₅₀ 1.2 μM[6]
Triazolo[4,3-b]pyridazineHydrazone/PyrazoleArylDual c-Met/Pim-10.16 μM / 0.28 μM[5]

Validated Experimental Protocols

The synthesis of 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine and its subsequent diversification relies on a robust, two-stage workflow.

Workflow Start 4-Amino-1,2,4-triazole + Ethyl acetoacetate Cyclize Cyclization (160 °C, 6h) Start->Cyclize Intermediate 6-Methyl-triazolo[4,3-b] pyridazin-8-ol Cyclize->Intermediate Chlorinate Chlorination (POCl3, Reflux) Intermediate->Chlorinate Core 8-Chloro-6-methyl [1,2,4]triazolo[4,3-b]pyridazine Chlorinate->Core SNAr SNAr Diversification (Amines/Phenols, Base) Core->SNAr Screen High-Throughput Screening SNAr->Screen

Figure 2: Two-stage synthetic workflow from core formation to library screening.

Protocol A: Synthesis of the 8-Chloro-6-methyl Core

Objective: Generate the reactive 8-chloro electrophile from 4-amino-1,2,4-triazole[2][4].

  • Cyclization: Charge a pressure flask with 4-amino-1,2,4-triazole (1.0 equiv) and ethyl acetoacetate (1.0 equiv). Stir the neat mixture at 160 °C for 6 hours. The thermal condensation yields 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol as a precipitate upon cooling.

  • Chlorination Setup: Suspend the intermediate (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 10 volumes).

  • Reflux & Causality: Heat the suspension to reflux (approx. 105 °C) for 4 hours. Causality: POCl₃ serves a dual role as solvent and chlorinating agent. The elevated temperature is required to overcome the activation energy of the hydroxyl-to-chloride displacement via the dichlorophosphate intermediate, driving the tautomeric equilibrium of the lactam toward the reactive imidoyl chloride.

  • Workup (CRITICAL): Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl₃. Carefully quench the resulting residue by dropwise addition into crushed ice. Causality: This prevents the violent, exothermic hydrolysis of residual POCl₃ that could otherwise degrade the product.

  • Isolation: Neutralize the aqueous mixture with saturated NaHCO₃ to pH 7. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to afford 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine as an orange/brown solid.

Protocol B: C-8 SNAr Diversification (Library Generation)

Objective: Synthesize C-8 substituted analogs via nucleophilic aromatic substitution[2][6].

  • Reaction Setup: In a dry microwave vial equipped with a magnetic stir bar, dissolve 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) and the desired nucleophile (e.g., an amine or phenol, 1.2–1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 2.0 equiv). Causality: DIEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr reaction without competing with the primary nucleophile for the electrophilic C-8 position.

  • Heating: Seal the vial and heat at 120–150 °C for 12–18 hours (alternatively, microwave at 150 °C for 30 minutes). The electron-withdrawing nature of the triazolopyridazine core facilitates rapid SNAr even with moderately deactivated nucleophiles.

  • Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer thoroughly with brine (to remove NMP/DMF), dry over Na₂SO₄, and purify via flash chromatography (SiO₂, typically a DCM/MeOH gradient) to yield the final analog.

References

  • Source: NIH / PubMed Central (PMC)
  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors Source: NIH / PubMed URL
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase Source: NIH / PubMed URL
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity Source: RSC Publishing URL
  • Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study Source: ResearchGate URL
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)
  • Design, Synthesis, Crystallographic Studies and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors Source: AWS / Supporting Information URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

Welcome to the technical support guide for the synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common sid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formation and optimize reaction outcomes. We will delve into the causality behind experimental observations and provide validated protocols to ensure high purity and yield.

The synthesis of this important heterocyclic scaffold is typically achieved via a two-step process: the initial nucleophilic substitution of 3,6-dichloro-4-methylpyridazine with hydrazine to form a key hydrazinyl intermediate, followed by a dehydrative cyclization using a one-carbon source like formic acid or triethyl orthoformate.[1] While this route is robust, several potential side reactions can lead to impurities that complicate purification and reduce yield. This guide provides a structured, question-and-answer approach to address these challenges.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, identified through analytical characterization (LC-MS, NMR) of the reaction mixture.

Question 1: "My LC-MS shows a peak with a mass of 170.58 [M+H]+, which does not correspond to my product or starting materials. What is this impurity and how can I prevent it?"

Answer:

This mass corresponds to 8-hydroxy-6-methyltriazolo[4,3-b]pyridazine , a hydrolysis side product.

Causality & Mechanism: The C8-chloro group on the final triazolopyridazine product is susceptible to nucleophilic aromatic substitution (SNAr). During the second step (cyclization), the reaction is typically heated in formic acid. Water molecules, either present as a solvent impurity or generated during the dehydrative cyclization, can act as nucleophiles, displacing the chloride ion to form the pyridazinone tautomer of the 8-hydroxy derivative. The acidic environment can catalyze this hydrolysis.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents for the cyclization step are as dry as possible. Use freshly opened, anhydrous grade formic acid or distill it before use.

  • Control Reaction Time: Prolonged heating increases the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting hydrazinyl intermediate is consumed.

  • Alternative Cyclizing Agents: Consider using triethyl orthoformate. It acts as both the C1 source and a dehydrating agent, consuming water in the process to generate ethanol and formic acid in situ, thereby maintaining anhydrous conditions.[2]

Question 2: "I'm struggling with a persistent impurity that has the mass of my key intermediate (158.59 [M+H]+). How do I drive the cyclization to completion?"

Answer:

You are observing unreacted 6-chloro-3-hydrazinyl-4-methylpyridazine , indicating incomplete cyclization.

Causality & Mechanism: The cyclization of the hydrazinylpyridazine with formic acid proceeds through an N-formyl intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent ring nitrogen, followed by dehydration to form the aromatic triazole ring. This final dehydration step is often the rate-limiting step and is reversible.

Optimization Strategies:

  • Increase Temperature: Refluxing is typically required. Ensure your reaction temperature is consistently at the boiling point of the formic acid (or other high-boiling solvent).

  • Extend Reaction Time: If the reaction is sluggish, extending the reflux time from 6 hours to 8-12 hours may be necessary. Continue to monitor by TLC to avoid potential degradation or hydrolysis from excessive heating.

  • Use a Dehydrating Agent: If using a solvent other than a neat orthoester, adding a dehydrating agent like magnesium sulfate or employing a Dean-Stark apparatus can help drive the equilibrium towards the cyclized product by removing water as it forms.

Question 3: "My initial hydrazinolysis step is messy. Besides my intermediate, I see unreacted starting material and a high molecular weight impurity around 285.13 [M+H]+."

Answer:

This indicates two issues: incomplete reaction and the formation of a dimeric side product, likely N,N'-bis(6-chloro-4-methylpyridazin-3-yl)hydrazine .

Causality & Mechanism:

  • Incomplete Reaction: The nucleophilic substitution of the first chlorine on 3,6-dichloro-4-methylpyridazine is generally fast. However, insufficient hydrazine or reaction time can lead to leftover starting material.

  • Dimer Formation: Hydrazine is a bidentate nucleophile. If the addition of the dichloropyridazine to the hydrazine solution is too rapid or if local concentrations are not well-controlled, one hydrazine molecule can react with two molecules of the dichloropyridazine, forming a dimer.

Prevention Strategies:

  • Control Stoichiometry: Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to favor the formation of the monosubstituted product and minimize dimerization.

  • Reverse Addition: Add the solution of 3,6-dichloro-4-methylpyridazine slowly to the stirred solution of hydrazine hydrate. This ensures that the hydrazine is always in excess, statistically minimizing the chance of a single hydrazine molecule reacting twice.

  • Temperature Control: While the reaction is often run at reflux, controlling the initial addition at a lower temperature before heating can improve selectivity.

Summary of Common Side Products

The following table summarizes the key impurities, their molecular weights, and primary causes.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseTroubleshooting Section
8-Hydroxy-6-methyltriazolo[4,3-b]pyridazineC₆H₆N₄O150.14Hydrolysis of the final product's chloro group.Question 1
6-Chloro-3-hydrazinyl-4-methylpyridazineC₅H₇ClN₄158.59Incomplete cyclization in the second step.Question 2
3,6-Dichloro-4-methylpyridazineC₅H₄Cl₂N₂163.01Incomplete reaction in the first step (starting material).Question 3
N,N'-bis(6-chloro-4-methylpyridazin-3-yl)hydrazineC₁₀H₁₀Cl₂N₆285.13Incorrect stoichiometry or addition order in the first step.Question 3
6-Chloro-4-methylpyridazin-3(2H)-oneC₅H₅ClN₂O144.56Hydrolysis of the hydrazinyl intermediate.Question 1 (related)

Visualized Workflows and Mechanisms

Main Synthetic Pathway

The diagram below illustrates the intended two-step synthesis.

Synthesis_Pathway cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization SM 3,6-Dichloro-4-methylpyridazine INT 6-Chloro-3-hydrazinyl-4-methylpyridazine SM->INT  Hydrazine Hydrate,  Ethanol, Reflux PROD 8-Chloro-6-methyltriazolo[4,3-b]pyridazine INT->PROD  Formic Acid,  Reflux Troubleshooting_Flowchart start Analyze Crude Product (e.g., LC-MS) mass_check Unexpected Mass Peak Detected? start->mass_check mass_150 Mass ~150 [M+H]+? mass_check->mass_150 Yes end Purity Acceptable mass_check->end No mass_158 Mass ~158 [M+H]+? mass_150->mass_158 No hydrolysis Result: Hydrolysis Product (8-Hydroxy-derivative) Action: See Q1 mass_150->hydrolysis Yes mass_285 Mass ~285 [M+H]+? mass_158->mass_285 No incomplete_cyc Result: Incomplete Cyclization (Hydrazinyl Intermediate) Action: See Q2 mass_158->incomplete_cyc Yes dimer Result: Dimer Impurity Action: See Q3 mass_285->dimer Yes other Other Impurity mass_285->other No

Caption: Troubleshooting flowchart based on impurity mass.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

This protocol is designed to minimize the formation of common side products.

Step 1: Synthesis of 6-chloro-3-hydrazinyl-4-methylpyridazine (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydrazine hydrate (80%, 4.0 eq) and ethanol (10 mL per gram of starting material).

  • Dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in a minimal amount of ethanol.

  • Slowly add the dichloropyridazine solution dropwise to the vigorously stirring hydrazine solution over 30 minutes at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexane) until the starting material spot disappears.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (Final Product)

  • In a round-bottom flask, suspend the crude 6-chloro-3-hydrazinyl-4-methylpyridazine (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours. Monitor the reaction by TLC (Mobile phase: 5% Methanol in Dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or isopropanol to yield the pure product.

Protocol 2: Analytical Method for Purity Assessment

A standard HPLC method for monitoring the reaction and assessing final purity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Retention Order: Hydrolysis products -> Hydrazinyl Intermediate -> Final Product -> Dimer/Starting Material.

References

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Molecules, 8(8), 1873-1879. Available from: [Link]

Sources

Optimization

Technical Support Center: 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

Overview and Introduction This technical guide addresses common solubility challenges encountered with 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS No: 28593-25-1). As a nitrogen-containing heterocyclic compound, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Introduction

This technical guide addresses common solubility challenges encountered with 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS No: 28593-25-1). As a nitrogen-containing heterocyclic compound, its solubility is significantly influenced by its physicochemical properties, particularly its potential to be protonated in acidic conditions.[1][2] This document provides a structured approach to troubleshooting, offering detailed protocols and scientific explanations to assist researchers, scientists, and drug development professionals in achieving successful solubilization for their experimental needs.

The core structure of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine features multiple nitrogen atoms which can act as proton acceptors.[3] This characteristic is central to understanding its solubility behavior. While many small molecules with similar scaffolds are often poorly soluble in aqueous solutions at neutral pH, their solubility can be dramatically increased by adjusting the pH to create a cationic salt form.[4][5] This guide will explore pH modification, the use of co-solvents, and other advanced techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step in troubleshooting solubility.

PropertyValueSource
CAS Number 28593-25-1[6]
Molecular Formula C₆H₅ClN₄[6]
Molecular Weight 168.59 g/mol
Appearance Typically a solid (powder/crystals)General
pKa (Predicted) The triazolo[4,3-b]pyridazine core contains basic nitrogen atoms, suggesting it will have a pKa in the acidic range, making it a weak base. Precise experimental values are not readily available in public literature.Chemical Principle

Q2: I am starting a new experiment. What solvent should I try first?

A2: For initial stock solution preparation, it is recommended to start with a water-miscible, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[7] If DMSO is incompatible with your assay, N,N-Dimethylformamide (DMF) is a suitable alternative.

Q3: Is this compound expected to be soluble in water or PBS?

A3: Based on its heterocyclic structure, 8-Chloro-6-methyltriazolo[4,3-b]pyridazine is predicted to have low solubility in neutral aqueous buffers like water or Phosphate-Buffered Saline (PBS).[8] Direct dissolution in these solvents without additives is likely to result in precipitation or an insoluble suspension.

Q4: Are there any known safety hazards I should be aware of?

A4: While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, related heterocyclic compounds and chloro-substituted pyridazines can be harmful if swallowed, and may cause skin and eye irritation.[9][10] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the supplier-specific SDS for detailed handling and disposal information.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical flow for addressing solubility issues, starting with the simplest and most common techniques.

Issue 1: My compound is insoluble in my neutral aqueous assay buffer.

This is the most common challenge. The primary cause is the low polarity of the neutral form of the molecule. The most effective strategy is to increase its polarity by converting it into a salt.

Causality: The nitrogen atoms in the triazolopyridazine ring system can be protonated by an acid.[1] This creates a positive charge on the molecule, forming a cationic species. This charged species has a much stronger interaction with polar water molecules, leading to a significant increase in aqueous solubility. A patent for related triazolopyridazine derivatives explicitly mentions the formation of acid addition salts (e.g., with hydrochloric acid) to create pharmaceutically acceptable forms, underscoring this as a viable strategy.[12]

Solution Workflow: pH-Dependent Solubilization

The following diagram outlines the decision-making process for using pH to improve solubility.

Solubility_Workflow cluster_start Initial State cluster_ph Step 1: pH Modification cluster_result Outcome Start Compound Precipitates in Neutral Buffer (e.g., PBS pH 7.4) Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Add_Acid Prepare Acidic Buffer (e.g., Citrate pH 3-5 or 0.1 N HCl) Dilute Dilute DMSO Stock into Acidic Buffer Prep_Stock->Dilute Check_Sol Visually Inspect for Precipitation Dilute->Check_Sol Success Soluble: Proceed with Experiment (Ensure final pH is compatible) Check_Sol->Success No Failure Insoluble: Proceed to Co-Solvent Troubleshooting Check_Sol->Failure Yes

Caption: Decision workflow for tackling solubility via pH adjustment.

Issue 2: pH adjustment is not an option for my cell-based assay, or it was ineffective.

If your experimental system is sensitive to pH changes, or if the compound remains insoluble even in acidic conditions, the next step is to use organic co-solvents.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[4][13] They work by creating a solvent mixture that is more favorable for solvating the lipophilic parts of the drug molecule.

Recommended Co-solvents:

Co-SolventProperties & ConsiderationsRecommended Starting % (v/v)
DMSO (Dimethyl sulfoxide)Strongest solubilizing power. Can be toxic to some cell lines at >0.5-1%.Start with final concentration ≤0.5%
Ethanol (EtOH)Less toxic than DMSO. Good for compounds with some polarity.Up to 5%
PEG 400 (Polyethylene Glycol 400)A non-volatile, low-toxicity polymer often used in formulations. Can increase viscosity.5-10%
Cremophor® EL A non-ionic surfactant that forms micelles to encapsulate poorly soluble compounds.[14]1-5%

Important Note: When using co-solvents, always run a vehicle control (assay buffer + co-solvent) to ensure the solvent itself does not affect the experimental outcome.

Issue 3: My compound precipitates over time, even with a co-solvent.

This indicates a kinetic solubility problem, where the compound dissolves initially but is not stable in the aqueous environment and crashes out.

Causality: This often happens when a concentrated stock in 100% organic solvent is diluted into a buffer. The solvent environment changes so rapidly that the compound doesn't have time to equilibrate and precipitates.

Solutions:

  • Change the Order of Addition: Instead of adding the compound stock to the buffer, try adding the buffer slowly to the vortexing compound stock. This can sometimes prevent immediate precipitation.

  • Use a Surfactant: Surfactants like Tween® 80 or Cremophor® EL can stabilize the compound in solution by forming micelles.[14]

  • Particle Size Reduction: If you have access to the equipment, reducing the particle size of the solid compound via techniques like sonication or micronization increases the surface area available for dissolution.[4][13]

  • Solid Dispersion: For formulation development, creating a solid dispersion where the compound is dispersed within a hydrophilic carrier (like PEG or PVP) can dramatically improve dissolution rates and solubility.[14][15]

Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Screening

This protocol provides a method to systematically test the effect of pH on the solubility of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.

  • Preparation of Buffers:

    • Prepare a series of buffers across a range of pH values. For example:

      • pH 2.0 (0.01 N HCl)

      • pH 4.0 (50 mM Citrate Buffer)

      • pH 6.0 (50 mM MES Buffer)

      • pH 7.4 (50 mM Phosphate Buffer or PBS)

      • pH 9.0 (50 mM Tris Buffer)

  • Solubility Test:

    • Aliquot 98 µL of each buffer into separate clear microcentrifuge tubes.

    • Add 2 µL of the 20 mM DMSO stock solution to each tube to achieve a final concentration of 400 µM (the final DMSO concentration will be 2%).

    • Vortex each tube vigorously for 30 seconds.

    • Incubate the tubes at room temperature for 1-2 hours.

  • Analysis:

    • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals, film).

    • For a more quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Mechanism Visualization: Effect of pH

The diagram below illustrates why acidic pH enhances the solubility of nitrogen heterocycles.

pH_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 5) Neutral 8-Chloro-6-methyl- triazolo[4,3-b]pyridazine (Neutral Form) LowSol Low Polarity Poor H-bonding with Water = LOW SOLUBILITY Neutral->LowSol Results in Protonated Protonated Cationic Form [Compound-H]+ Neutral->Protonated + H+ (Acid) HighSol High Polarity Strong Ion-Dipole Interactions = HIGH SOLUBILITY Protonated->HighSol Results in

Caption: Protonation at low pH increases compound polarity and solubility.

Protocol 2: Preparation of a 10 mM Stock Solution via Acid Salt Formation

This protocol is a practical application for preparing a ready-to-use aqueous stock solution.

  • Weigh Compound: Accurately weigh out 1.686 mg of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (for a final volume of 1 mL).

  • Initial Suspension: Place the powder in a sterile microcentrifuge tube. Add approximately 500 µL of sterile water. The compound will likely not dissolve and will form a suspension.

  • Acidification: While vortexing, add 1 N HCl dropwise (typically 1-5 µL) until the solid completely dissolves. The solution should become clear.

  • pH and Volume Adjustment: Check the pH of the solution. It will be highly acidic. Adjust the pH upwards to a level suitable for your experiment (e.g., pH 4-5) using 1 N NaOH if necessary, being careful not to increase the pH too much, which could cause re-precipitation.

  • Final Volume: Bring the total volume to 1.0 mL with sterile water.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C or -20°C as determined by stability studies.

References

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • ChemSrc. (2025, August 26). 8-CHLORO-6-METHYL[6][14][15]TRIAZOLO[4,3-B]PYRIDAZINE. Chemsrc. [Link]

  • Zhang, L., et al. (2020). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet. Polibrid. [Link]

  • NextSDS. (n.d.). 8-CHLORO-6-METHYL[6][14][15]TRIAZOLO[4,3-B]PYRIDAZINE — Chemical Substance Information. NextSDS. [Link]

  • Al-Ostoot, F.H., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • MilliporeSigma. (n.d.). 8-chloro-6-methyl[6][14][15]triazolo[4,3-b]pyridazine. MilliporeSigma Website. [Link]

  • Taylor, R., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. [Link]

  • Unsal-Tan, O., et al. (2025). Development of 1,2,3-Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. National Center for Biotechnology Information. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Gilla, G., et al. (2018). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]

  • Tehrani, K. H. M. E., et al. (2015). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Brieflands. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]

  • Atack, J. R., et al. (2001). U.S. Patent No. 6,297,235 B1.
  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester Chemistry Department. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting 8-Chloro-6-methyltriazolo[4,3-b]pyridazine Kinase Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when screening derivatives of the 8-chloro-6-methyltriazolo[4,3-b]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when screening derivatives of the 8-chloro-6-methyltriazolo[4,3-b]pyridazine scaffold. This privileged bicyclic building block is highly valued for synthesizing potent inhibitors targeting the PIM kinase family (PIM-1, PIM-2, PIM-3) and c-Met[1][2].

However, the unique physicochemical properties of triazolo[4,3-b]pyridazines—such as planarity, high lipophilicity, and fluorescence potential—combined with the atypical ATP-binding pockets of PIM kinases, often confound high-throughput screening (HTS) assays. This guide is designed to provide you with field-proven insights, explaining the causality behind experimental failures and offering self-validating protocols to ensure absolute scientific integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My triazolo[4,3-b]pyridazine derivatives show flat structure-activity relationships (SAR) across the PIM kinase family. Why is the biochemical IC₅₀ not translating? A1: Inappropriate ATP Concentration Masking Potency. Causality: Unlike most kinases that form canonical bidentate hydrogen bonds with ATP in the hinge region, PIM kinases possess a unique proline residue at this position, meaning they lack the standard hydrogen bond donor[3]. Consequently, PIM kinases exhibit unusually low Michaelis constant ( Km​ ) values for ATP. For example, PIM-2 has an ATP Km​ of ~4 µM, compared to PIM-1 (~400 µM) and PIM-3 (~40 µM)[4]. Solution: If your assay uses a standard 100 µM ATP concentration across all panels, the massive excess of ATP will outcompete your inhibitors in the PIM-2 assay, masking true potency. You must calibrate the assay specifically to the KmATP​ of each isoform to accurately rank-order your ATP-competitive triazolopyridazines.

Q2: I am observing a high rate of false positives in my AlphaScreen biochemical assay. How can I validate these hits? A2: Scaffold Auto-fluorescence and Singlet Oxygen Quenching. Causality: The conjugated pi-system of the triazolo[4,3-b]pyridazine core can sometimes act as a frequent hitter (FH) in proximity-based assays[5]. The mechanism of interference is typically either singlet oxygen quenching or auto-fluorescence that overlaps with the AlphaScreen emission spectrum (520–620 nm). Solution: Implement a self-validating TruHits counter-screen . TruHits beads consist of streptavidin-coated donor beads directly conjugated to biotin-coated acceptor beads[6]. Because this interaction is independent of the kinase reaction, any compound that reduces the TruHits signal is a false positive (e.g., a singlet oxygen quencher or colorimetric interferent).

Q3: The compounds precipitate when diluted into the kinase reaction buffer, leading to irreproducible replicates. How do I resolve this? A3: Colloidal Aggregation due to Lipophilicity. Causality: Triazolo[4,3-b]pyridazines often suffer from poor aqueous solubility due to their rigid, planar structures[7]. In aqueous buffers, they form colloidal aggregates that non-specifically sequester the kinase, yielding false inhibition. Solution: Incorporate a non-ionic detergent. Adding 0.01% to 0.05% CHAPS or Triton X-100 to the assay buffer disrupts colloidal aggregates without denaturing the kinase. Verify solubility using Dynamic Light Scattering (DLS) prior to the assay.

Part 2: Data Presentation

To successfully profile 8-chloro-6-methyltriazolo[4,3-b]pyridazine derivatives, assay conditions must be tailored to the target. Below is a summary of the kinetic parameters required for accurate assay calibration.

Kinase TargetHinge Region H-Bond DonorATP Km​ (µM)Recommended Assay ATP (µM)Primary Downstream Target
PIM-1 Absent (Proline)~400400BAD (Ser112)
PIM-2 Absent (Proline)~44BAD (Ser112)
PIM-3 Absent (Proline)~4040BAD (Ser112)
c-Met Present~10–2015PI3K / AKT

Part 3: Experimental Protocols

Self-Validating AlphaScreen Kinase Assay (PIM-1/c-Met)

This protocol is designed as a self-validating system: it inherently controls for its own failure modes by running a parallel counter-screen and utilizing aggregation-disrupting buffers.

Step 1: Reagent & Buffer Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% CHAPS (critical for triazolopyridazine solubility).

  • Prepare a 3-fold serial dilution of the triazolo[4,3-b]pyridazine compounds in 100% DMSO.

Step 2: Compound Pre-incubation (The Target Binding Phase)

  • Transfer 100 nL of the compound dilutions into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo). Final DMSO concentration must be ≤1% (v/v).

  • Add 5 µL of the target Kinase (e.g., PIM-1) diluted in Kinase Buffer.

  • Incubate for 30 minutes at room temperature to allow the inhibitor to bind the atypical proline-hinge pocket[3].

Step 3: Kinase Reaction Initiation

  • Add 5 µL of a substrate mix containing the biotinylated peptide substrate (e.g., Biotin-BAD) and ATP.

  • Crucial Step: Ensure the final ATP concentration strictly matches the Km​ for the specific kinase (e.g., 400 µM for PIM-1; 4 µM for PIM-2)[4].

  • Incubate for 60 minutes at room temperature.

Step 4: Detection Phase

  • Add 10 µL of the AlphaScreen Detection Mix (Streptavidin-Donor beads and anti-phospho-BAD Acceptor beads) prepared in detection buffer containing EDTA to stop the kinase reaction.

  • Incubate for 60 minutes in the dark (Donor beads are highly light-sensitive).

  • Read the plate on an Alpha-compatible microplate reader (Excitation: 680 nm; Emission: 520–620 nm).

Step 5: Counter-Screening (TruHits Validation)

  • In a parallel 384-well plate, dispense the exact same compound concentrations.

  • Add 20 µL of AlphaScreen TruHits beads (pre-mixed Donor and Acceptor beads)[6].

  • Read the plate. Any compound showing >20% signal reduction in this plate is a false positive (quencher/interferent) and must be excluded from the SAR analysis.

Part 4: Mandatory Visualizations

Assay Workflow & Troubleshooting Logic

This diagram illustrates the logical decision tree for validating triazolo[4,3-b]pyridazine hits, ensuring false positives are systematically eliminated.

G Start Initiate Kinase Assay (Triazolopyridazine Cmpd) Solubility Check Compound Solubility (Add 0.01% CHAPS) Start->Solubility Assay Run Primary AlphaScreen at ATP = Km Solubility->Assay Hit Hit Identified? Assay->Hit Hit->Assay No, optimize Counter Run TruHits Counter-screen (Exclude False Positives) Hit->Counter Yes Valid Validated Kinase Inhibitor Counter->Valid Signal Retained

Caption: Logical workflow for validating triazolo[4,3-b]pyridazine kinase inhibitors and excluding frequent hitters.

PIM Kinase Signaling & Inhibition Mechanism

This diagram demonstrates the mechanistic causality of PIM kinase inhibition by triazolo[4,3-b]pyridazines, preventing the phosphorylation and inactivation of the pro-apoptotic BAD protein.

G Inhibitor Triazolo[4,3-b]pyridazine Derivative PIM PIM-1/2/3 Kinase (Unique Hinge Proline) Inhibitor->PIM Competes with ATP BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates pBAD p-BAD (Ser112) (Inactive) BAD->pBAD Inactivation Apoptosis Cell Survival / Proliferation pBAD->Apoptosis Promotes

Caption: Mechanism of PIM kinase inhibition by triazolo[4,3-b]pyridazines to halt cell survival signaling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to c-Met Kinase Inhibitors: Profiling 8-Chloro-6-methyltriazolo[4,3-b]pyridazine and its Congeners Against Established Therapeutics

This guide provides a comprehensive comparison of the triazolo[4,3-b]pyridazine scaffold, represented by 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, against a panel of well-characterized and clinically relevant c-Met inh...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the triazolo[4,3-b]pyridazine scaffold, represented by 8-Chloro-6-methyltriazolo[4,3-b]pyridazine, against a panel of well-characterized and clinically relevant c-Met inhibitors. We will delve into the critical aspects of their mechanism of action, biochemical potency, selectivity, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor tyrosine kinase.[1][2] Its only known ligand is the Hepatocyte Growth Factor (HGF).[3] Under normal physiological conditions, the HGF/c-Met signaling axis plays a crucial role in embryonic development, tissue regeneration, and wound healing.[2] However, aberrant activation of this pathway through gene amplification, mutations (such as MET exon 14 skipping), or overexpression is a key driver in the initiation and progression of numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[1][2][3]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways. These pathways, in turn, promote cell proliferation, survival, migration, and invasion – hallmarks of cancer.[3] The critical role of dysregulated c-Met signaling in oncology has made it a prime target for therapeutic intervention.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P_cMet Phosphorylated c-Met Dimer cMet_receptor->P_cMet Autophosphorylation RAS RAS P_cMet->RAS PI3K PI3K P_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Invasion

Figure 1: Simplified c-Met Signaling Pathway

The Triazolo[4,3-b]pyridazine Scaffold: An Emerging Class of c-Met Inhibitors

While several c-Met inhibitors have gained regulatory approval, the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing. The triazolo[4,3-b]pyridazine core structure has emerged as a promising scaffold for the development of kinase inhibitors.

Although publicly available data on the specific compound 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a direct c-Met inhibitor is limited, its synthesis has been described as a key intermediate in the creation of more complex c-Met inhibitors.[4] This indicates the utility of this scaffold in medicinal chemistry campaigns targeting c-Met.

Research into derivatives of the triazolo[4,3-b]pyridazine scaffold has demonstrated potent anti-c-Met activity. For instance, compound 4g , a derivative of this core structure, exhibited a half-maximal inhibitory concentration (IC50) of 0.163 µM against c-Met kinase.[1][5] Another study on a series of triazolo-pyridazine derivatives identified compound 12e with a c-Met kinase IC50 of 0.090 µM and potent anti-proliferative effects in c-Met overexpressing cancer cell lines.[4] These findings underscore the potential of the triazolo[4,3-b]pyridazine framework as a foundation for developing novel and effective c-Met inhibitors. The chloro and methyl substitutions on the core likely serve as handles for further chemical modification to optimize target engagement and drug-like properties.

Comparative Analysis of Established c-Met Inhibitors

A meaningful evaluation of the triazolo[4,3-b]pyridazine scaffold necessitates a comparison with well-characterized, clinically advanced c-Met inhibitors. Below is a detailed analysis of five prominent inhibitors: Capmatinib, Tepotinib, Cabozantinib, Crizotinib, and Savolitinib.

Mechanism of Action

All the compared small molecule inhibitors are ATP-competitive, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][6][7] They are classified based on their binding mode to the active or inactive conformation of the kinase.

  • Type I Inhibitors: These bind to the active "DFG-in" conformation of the kinase. This class is further subdivided into Type Ia (e.g., Crizotinib) and Type Ib (e.g., Capmatinib, Tepotinib), with Type Ib inhibitors generally showing higher selectivity for c-Met.

  • Type II Inhibitors: These bind to the inactive "DFG-out" conformation, often exhibiting multi-kinase inhibitory activity (e.g., Cabozantinib).

Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. High potency ensures effective target inhibition at lower concentrations, while high selectivity minimizes off-target effects and associated toxicities.

InhibitorTypeBiochemical c-Met IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)Key Selectivity Profile
Capmatinib Type Ib0.13[8]0.3-0.7[8]Highly selective for c-Met (>10,000-fold over a large panel of other kinases).[8][9]
Tepotinib Type Ib4[10]6[10]Highly selective for c-Met.[11]
Cabozantinib Type II1.3[12]89 (in E98NT cells)[13]Multi-kinase inhibitor targeting c-Met, VEGFR2 (IC50 = 0.035 nM), RET, KIT, and AXL.[6][12]
Crizotinib Type Ia8[7]11[7]Multi-kinase inhibitor targeting ALK, ROS1, and c-Met.[7][8]
Savolitinib Type I5[4][6]3 (for p-Met)[4][6]Highly selective for c-Met.[4][6]

Table 1: Comparative Potency and Selectivity of c-Met Inhibitors

As evidenced in the table, Capmatinib, Tepotinib, and Savolitinib are highly selective c-Met inhibitors with nanomolar potency. In contrast, Cabozantinib and Crizotinib are multi-kinase inhibitors, which can be advantageous in targeting multiple oncogenic pathways simultaneously but may also lead to a broader range of off-target toxicities.

Experimental Protocols for c-Met Inhibitor Characterization

The following protocols provide standardized methodologies for the in vitro and in vivo evaluation of c-Met inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Determine IC50 Cellular Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Confirm on-target effect Biochemical->Cellular Lead Compound Selection Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Assess anti-cancer activity Cellular->Proliferation Xenograft Xenograft/PDX Mouse Model Evaluate in vivo efficacy Proliferation->Xenograft Candidate for in vivo testing PD_Analysis Pharmacodynamic Analysis (e.g., Tumor p-Met levels) Confirm target engagement in vivo Xenograft->PD_Analysis

Figure 2: General Experimental Workflow for c-Met Inhibitor Evaluation
In Vitro c-Met Kinase Assay (ADP-Glo™ Protocol)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of test compounds.[14][15][16]

Rationale: The ADP-Glo™ assay is a robust, high-throughput method to determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain. Its luminescent readout provides high sensitivity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the recombinant human c-Met kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM). Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot Protocol)

This cell-based assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

Rationale: Western blotting provides a direct visualization of the phosphorylation status of c-Met and downstream signaling proteins, confirming the on-target effect of the inhibitor in a more physiologically relevant system than a biochemical assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a c-Met-dependent cancer cell line (e.g., MKN-45, which has MET amplification) and grow to 70-80% confluency. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control protein like β-actin. Quantify the band intensities to determine the reduction in c-Met phosphorylation relative to the total c-Met levels.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a c-Met inhibitor in a living organism.

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in preclinical drug development to assess the therapeutic potential of a compound in a complex biological system.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of a c-Met-driven human cancer cell line (e.g., U87 MG or Hs746t) into the flank of immunodeficient mice (e.g., nude or NSG mice).[13][18][19]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the c-Met inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the treated group to the control group.

  • Pharmacodynamic Assessment (Optional): A subset of tumors can be harvested at specific time points after drug administration to analyze the levels of phosphorylated c-Met by Western blot or immunohistochemistry, confirming target engagement in vivo.[20]

Conclusion

The HGF/c-Met signaling pathway remains a highly validated and compelling target in oncology. While established inhibitors like Capmatinib, Tepotinib, and Savolitinib demonstrate high selectivity and potent anti-tumor activity, and multi-kinase inhibitors such as Cabozantinib and Crizotinib offer the ability to target multiple pathways, there is continued interest in novel chemical scaffolds.

The triazolo[4,3-b]pyridazine core, as exemplified by derivatives like compound 4g and 12e, shows significant promise for the development of new c-Met inhibitors. Although direct experimental data for 8-Chloro-6-methyltriazolo[4,3-b]pyridazine is not yet in the public domain, its role as a synthetic intermediate and the potent activity of its analogues highlight the potential of this chemical class. Further investigation into the structure-activity relationship and optimization of this scaffold could lead to the discovery of next-generation c-Met inhibitors with superior pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds.

References

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. Available from: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2022). RSC Advances. Available from: [Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020). Frontiers in Oncology. Available from: [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (2020). Clinical Cancer Research. Available from: [Link]

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. (2023). Cancers. Available from: [Link]

  • Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. (2011). Molecular Cancer Therapeutics. Available from: [Link]

  • Chi-Med Highlights Savolitinib Clinical Data to be Presented at Virtual WCLC. (2021). Hutchmed. Available from: [Link]

  • Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. (2009). Journal of Nuclear Medicine. Available from: [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Report on the Deliberation Results. (2012). Pharmaceutical and Medical Devices Agency. Available from: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. Available from: [Link]

  • Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor. (2019). European Journal of Pharmaceutical Sciences. Available from: [Link]

  • The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. (2016). Oncotarget. Available from: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2023). STAR Protocols. Available from: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

  • Contemporary Developments in MET-Selective Kinase Inhibitors in Advanced Non–Small-Cell Lung Cancer. (2021). U.S. Pharmacist. Available from: [Link]

  • Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Indigo Biosciences. Available from: [Link]

  • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. (2023). Annals of Translational Medicine. Available from: [Link]

  • Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review. (2022). Journal of Personalized Medicine. Available from: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020). Journal of Cancer Prevention. Available from: [Link]

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. (2016). Molecular Cancer Therapeutics. Available from: [Link]

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Comparative

Comparative Analysis: Triazolopyridazine-Based c-Met Inhibitors vs. Cabozantinib in Targeted Oncology

Executive Summary The dysregulation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and secondary glioblastoma (sGBM)[1]. While Cabozantinib has long served as a standard-of-care multi-kinase c-Met inhibitor, its broad-spectrum activity often leads to dose-limiting off-target toxicities and poor central nervous system (CNS) penetrance[1][2].

To overcome these limitations, medicinal chemists have utilized 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS 28593-25-1) as a privileged pharmacophoric building block to synthesize a novel class of highly selective, blood-brain barrier (BBB) penetrant c-Met inhibitors[2]. The most notable clinical derivative of this scaffold is Vebreltinib (PLB-1001 / Bozitinib) [3][4]. This guide provides an in-depth comparative analysis of the structural pharmacology, performance metrics, and experimental validation workflows between Cabozantinib and the emerging triazolopyridazine-class of inhibitors.

Structural Pharmacology & Mechanistic Causality

The fundamental differences in clinical performance between Cabozantinib and triazolopyridazine derivatives stem directly from their distinct molecular architectures and kinase binding modes.

Cabozantinib: The Multi-Kinase Type II Scaffold

Cabozantinib utilizes a quinoline-based scaffold that binds to the c-Met kinase domain in a "DFG-out" conformation (Type II inhibition)[5]. While highly potent, this extended binding mode is conserved across multiple kinases. Consequently, Cabozantinib potently inhibits VEGFR2, RET, and AXL alongside c-Met[6].

  • The Causality of Toxicity: The simultaneous inhibition of VEGFR2 is the primary cause of Cabozantinib's well-documented adverse events, including severe hypertension and hand-foot syndrome. Furthermore, its high molecular weight and high efflux ratio prevent effective accumulation across the blood-brain barrier[1].

The Triazolopyridazine Core: Precision and Penetrance

Inhibitors derived from the 8-Chloro-6-methyltriazolo[4,3-b]pyridazine precursor (such as PLB-1001 and experimental compound 12e) represent a paradigm shift in scaffold hopping[2][7].

  • The Causality of Selectivity: The two nitrogen atoms of the [1,2,4]triazolo[4,3-b]pyridazine core act as precise hydrogen bond acceptors. They form a robust bidentate hydrogen bond with the backbone NH of the MET-1160 residue in the kinase hinge region[2][6]. This allows the molecule to adopt a compact, U-shaped conformation that fits snugly into the ATP-binding pocket without engaging the hydrophobic regions conserved in VEGFR2.

  • The Causality of BBB Penetrance: The compact nature of the triazolopyridazine core significantly lowers the topological polar surface area (tPSA) and molecular weight compared to Cabozantinib. This structural efficiency evades P-glycoprotein (P-gp) efflux pumps, enabling exceptional blood-brain barrier penetration critical for treating brain metastases and sGBM[1][8].

Pathway cluster_0 Pharmacological Intervention HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Downstream PI3K/AKT & RAS/MAPK Signaling Cascades cMet->Downstream Phosphorylation Triazolo Triazolopyridazine Derivatives (e.g., PLB-1001) Highly Selective / BBB+ Triazolo->cMet Specific Inhibition Cabo Cabozantinib Multi-kinase / BBB- Cabo->cMet Broad Inhibition Tumor Tumor Proliferation & Metastasis Downstream->Tumor Drives

Figure 1: Comparative intervention of c-Met signaling by Triazolopyridazine derivatives vs. Cabozantinib.

Quantitative Performance Comparison

The following table synthesizes the pharmacological and pharmacokinetic profiles of Cabozantinib against the leading triazolopyridazine-derived c-Met inhibitor (PLB-1001/Vebreltinib), highlighting the experimental divergence caused by their structural differences[1][2][4][5].

ParameterCabozantinibTriazolopyridazine Derivatives (e.g., PLB-1001)
Primary Target c-Met, VEGFR2, RET, AXLc-Met (Highly Selective)
Binding Mode Type II (DFG-out)Type I / Class II Hybrid (U-shaped)
Key Hinge Interaction MonodentateBidentate (via MET-1160)
c-Met IC₅₀ (In Vitro) ~1.3 nM~1.0 - 2.5 nM
VEGFR2 IC₅₀ (Off-target) ~0.035 nM (High Toxicity Risk)>10,000 nM (Minimal Toxicity Risk)
BBB Penetration Poor (High P-gp Efflux)Excellent (Low P-gp Efflux)
Primary Clinical Utility RCC, HCC, Medullary Thyroid CancerNSCLC (METex14), Secondary Glioblastoma

Self-Validating Experimental Protocols

To objectively assess the differences between these two classes of inhibitors, researchers must employ rigorous, self-validating in vitro assays. Below are the gold-standard methodologies for evaluating kinase selectivity and BBB permeability.

Protocol A: LANCE Ultra TR-FRET Kinase Selectivity Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because it eliminates auto-fluorescence interference commonly caused by heterocyclic compounds[1].

Self-Validating Mechanism: The protocol mandates the inclusion of Staurosporine (a pan-kinase inhibitor) as a positive control and requires a Z'-factor calculation. A Z'-factor > 0.6 validates that the assay window is robust enough to distinguish true selectivity from assay noise.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute c-Met and VEGFR2 recombinant enzymes to 0.5 nM.

  • Compound Plating: In a 384-well OptiPlate, dispense 100 nL of Cabozantinib and Triazolopyridazine derivatives (10-point dose-response, 10 µM to 0.5 pM) using an acoustic dispenser.

  • Enzyme Incubation: Add 5 µL of the respective kinase solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix (ULight-poly GT substrate and ATP at the apparent Kₘ for each kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA and Eu-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm). Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls.

Protocol B: In Vitro BBB Permeability Assay (MDCK-MDR1 Transwell)

To prove the superior CNS penetrance of the triazolopyridazine scaffold, an MDCK cell line transfected with the human MDR1 gene (encoding P-gp) is used to mimic the blood-brain barrier[1].

Self-Validating Mechanism: Transepithelial Electrical Resistance (TEER) must be measured before dosing. A TEER > 250 Ω·cm² confirms tight junction integrity. Lucifer Yellow (a paracellular marker) is co-incubated; if its permeability exceeds 1%, the monolayer is compromised, and the data is discarded.

  • Cell Seeding: Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4–7 days.

  • Integrity Validation: Measure TEER using a voltohmmeter. Proceed only if TEER > 250 Ω·cm².

  • Dosing (Apical to Basolateral): Add 1 µM of Cabozantinib or PLB-1001 (spiked with 100 µM Lucifer Yellow) to the apical chamber (Chamber A). Add blank transport buffer to the basolateral chamber (Chamber B).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for exactly 2 hours on an orbital shaker (100 rpm).

  • Sampling & LC-MS/MS: Extract 50 µL from the basolateral chamber. Quantify the infiltrated drug concentration using LC-MS/MS. Measure Lucifer Yellow fluorescence in a plate reader to confirm monolayer integrity.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio. Triazolopyridazine derivatives typically show an Efflux Ratio < 2.0, whereas Cabozantinib shows > 10.0.

Workflow S1 Seed MDCK-MDR1 (Transwell Insert) S2 Validate Monolayer (TEER >250 Ω·cm²) S1->S2 S3 Dose Apical Chamber (1 µM Inhibitor) S2->S3 S4 Incubate 2h (37°C, 5% CO2) S3->S4 S5 LC-MS/MS Quantify (Basolateral) S4->S5 S6 Calculate Papp & Efflux Ratio S5->S6

Figure 2: Self-validating in vitro Transwell assay workflow for assessing BBB permeability.

Conclusion

The evolution from broad-spectrum TKIs like Cabozantinib to highly selective agents underscores the importance of intelligent scaffold hopping in drug discovery. By utilizing 8-Chloro-6-methyltriazolo[4,3-b]pyridazine as a core building block, researchers have successfully engineered a class of c-Met inhibitors that not only eliminate VEGFR2-driven toxicities through bidentate hinge-binding but also achieve the critical BBB penetrance required to treat aggressive CNS malignancies like secondary glioblastoma[1][2].

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Comparative

A Comparative Guide to Validating the Anticancer Efficacy of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (hereafter referred to as C...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (hereafter referred to as Cmpd-X). We present a head-to-head comparison with established chemotherapeutic agents in relevant cancer cell lines, supported by detailed experimental protocols and mechanistic insights. The methodologies described herein are designed to ensure scientific rigor and data-driven decision-making in preclinical drug development.

Introduction: The Therapeutic Promise of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2]triazolo[4,3-b]pyridazine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer properties.[1][3] Various derivatives have demonstrated potent antiproliferative effects through diverse mechanisms of action. For instance, certain analogs act as dual inhibitors of c-Met and Pim-1 kinases, crucial targets in cancer therapy, while others function as potent antitubulin agents, disrupting microtubule dynamics essential for cell division.[1][3][4][5]

This guide focuses on a specific derivative, 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (Cmpd-X). While direct public data on Cmpd-X is nascent, its structural similarity to highly active compounds, such as the dual c-Met/Pim-1 inhibitor '4g' and the antitubulin agent '4q', provides a strong rationale for its investigation.[3][5] This document outlines a systematic approach to validate its efficacy, elucidate its mechanism of action, and benchmark its performance against current standards of care.

We will focus on two prevalent and well-characterized cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line, representing a major subtype of breast cancer.

  • A549: A human non-small cell lung cancer (NSCLC) cell line, a cornerstone model for lung adenocarcinoma research.

The performance of Cmpd-X will be compared against Doxorubicin and Cisplatin, standard-of-care chemotherapeutic agents for breast and lung cancer, respectively.[6][7][8][9]

Experimental Validation Workflow

A multi-faceted approach is essential to comprehensively assess the anticancer properties of a novel compound. Our workflow integrates assays for cytotoxicity, apoptosis induction, and cell cycle perturbation, culminating in a mechanistic investigation via protein expression analysis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (at IC50 concentrations) cluster_2 Phase 3: Pathway Analysis a Cell Seeding (MCF-7 & A549) b 24h Incubation a->b c Treatment (Cmpd-X vs. Doxorubicin/Cisplatin) b->c d 72h Treatment Period c->d e ATPlite Cell Viability Assay d->e f Data Analysis: IC50 Determination e->f g Apoptosis Assay (Annexin V-FITC / PI Staining) f->g Inform Assay Concentrations h Cell Cycle Analysis (Propidium Iodide Staining) f->h i Flow Cytometry g->i h->i j Protein Lysate Preparation i->j k Western Blotting j->k l Analysis of Key Proteins (e.g., Caspase-3, p-Akt, Cyclin B1) k->l

Caption: High-level experimental workflow for validating Cmpd-X.

Comparative Cytotoxicity: Determining Potency

The initial step is to quantify the dose-dependent cytotoxic effect of Cmpd-X and compare its half-maximal inhibitory concentration (IC50) with standard chemotherapeutics. The ATPlite assay is selected for its high sensitivity, which relies on the quantification of ATP as an indicator of metabolically active, viable cells.[10][11]

Table 1: Comparative In Vitro Antiproliferative Activity (IC50, µM) (Note: Data presented is hypothetical, based on published results for analogous triazolo[4,3-b]pyridazine derivatives to illustrate expected outcomes.)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference Compound(s) & Source
Cmpd-X 0.560.85Analog 4g[3][4]
Doxorubicin 0.451.20Standard of Care[7][8]
Cisplatin 8.505.20Standard of Care[6][9]

Interpretation: The hypothetical data suggests Cmpd-X exhibits potent, sub-micromolar activity against the MCF-7 cell line, comparable to the standard-of-care agent Doxorubicin. Its efficacy in the A549 cell line appears superior to that of Cisplatin. This strong initial potency warrants further mechanistic investigation.

Elucidating the Mechanism of Action

To determine if the observed cytotoxicity is due to programmed cell death, we employ Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis, while PI is a vital dye that only enters cells with compromised membrane integrity (late apoptosis or necrosis).[12][13]

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment (Hypothetical data based on a 24-hour treatment at respective IC50 concentrations)

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO) ~95%~3%~2%
Cmpd-X (0.85 µM) ~45%~35%~20%
Cisplatin (5.20 µM) ~55%~25%~20%

Causality: A significant increase in the Annexin V-positive cell population following Cmpd-X treatment would confirm that it kills cancer cells primarily by inducing apoptosis. The higher percentage of early apoptotic cells compared to the standard of care could suggest a more rapid and efficient induction of the apoptotic cascade.

Many anticancer agents exert their effects by disrupting the cell cycle. Propidium iodide staining of DNA allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on DNA content.[14] An accumulation of cells in a specific phase indicates cell cycle arrest.

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment (Hypothetical data based on a 24-hour treatment at respective IC50 concentrations)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle (DMSO) ~60%~25%~15%
Cmpd-X (0.85 µM) ~15%~10%~75%
Cisplatin (5.20 µM) ~40%~35% (S-phase arrest)~25%

Interpretation: The hypothetical data indicates a profound G2/M phase arrest induced by Cmpd-X, a characteristic feature of antitubulin agents that disrupt mitotic spindle formation.[5] This contrasts with Cisplatin, which is known to cause DNA damage leading to S-phase arrest. This finding provides a critical clue to the molecular mechanism of Cmpd-X.

Based on the functional data and literature on related compounds, Western blotting can validate the molecular targets.[3][4][15] Key proteins to investigate would include:

  • Tubulin: To confirm if Cmpd-X affects tubulin polymerization.

  • Caspase-3 (cleaved): A key executioner caspase to confirm apoptosis.

  • Cyclin B1: A regulatory protein for the G2/M transition.

  • p-Akt / p-mTOR: To investigate inhibition of the PI3K/Akt/mTOR survival pathway, a known target of related triazolopyridazines.[3][4]

G cluster_0 Mechanism 1: Microtubule Disruption cluster_1 Mechanism 2: Kinase Inhibition CmpdX Cmpd-X (8-Chloro-6-methyl- triazolo[4,3-b]pyridazine) Tubulin Tubulin Polymerization CmpdX->Tubulin Hypothesis A MetPim c-Met / Pim-1 Kinases CmpdX->MetPim Hypothesis B (inhibition) MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle inhibition G2M G2/M Arrest MitoticSpindle->G2M failure leads to Apoptosis Apoptosis G2M->Apoptosis PI3K PI3K/Akt/mTOR Pathway MetPim->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Proliferation->Apoptosis inhibition of survival leads to

Caption: Hypothesized signaling pathways affected by Cmpd-X.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and reliability.

(Adapted from Revvity ATPlite™ protocols)[10][11][16]

  • Cell Seeding: Seed 5,000 cells (A549 or MCF-7) per well in 100 µL of complete culture medium in a 96-well white, flat-bottom plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Cmpd-X, Doxorubicin, and Cisplatin in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and ATPlite 1step reagent to room temperature for 30 minutes.[17]

    • Add 100 µL of ATPlite 1step reagent to each well.[18]

    • Shake the plate for 2 minutes on an orbital shaker (approx. 700 rpm) to induce cell lysis.[17]

    • Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.[16]

  • Measurement: Read luminescence on a microplate reader.

  • Analysis: After subtracting the background (medium-only wells), normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate IC50 values using non-linear regression.

(Adapted from BD Biosciences and other standard kits)[12][19][20]

  • Cell Culture & Treatment: Seed 1x10^6 cells in 6-well plates and incubate for 24 hours. Treat cells with vehicle, Cmpd-X, or the reference drug at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.[12][19]

    • Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

(Adapted from Abcam and other standard protocols)[21][22]

  • Cell Culture & Treatment: Prepare and treat cells in 6-well plates as described in the apoptosis protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14][21]

    • Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[14]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[21]

    • Wash the pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[14][21] The RNase treatment is critical to ensure only DNA is stained.[23]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution.

(General protocol adapted from Cell Signaling Technology and Bio-Rad)[24][25]

  • Sample Preparation: Treat cells as previously described. After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[26]

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane), add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes. Separate proteins on a 10% or 12% SDS-polyacrylamide gel.[26]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[26] Normalize band intensities to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy to validate the anticancer effects of 8-Chloro-6-methyltriazolo[4,3-b]pyridazine. The comparative approach against established clinical agents provides essential context for its potential therapeutic value. The detailed protocols ensure that the generated data is reliable, reproducible, and sufficient for making go/no-go decisions in a drug discovery pipeline.

Positive validation from these in vitro studies would justify advancing Cmpd-X to more complex models, including 3D spheroid cultures, patient-derived xenografts (PDX), and in vivo efficacy and toxicity studies in animal models. Further investigation into its pharmacokinetic and pharmacodynamic properties would also be a critical next step toward clinical development. The triazolo[4,3-b]pyridazine scaffold continues to be a promising foundation for novel oncology therapeutics, and a systematic evaluation as described here is paramount to unlocking its full potential.[1]

References

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Zhang, Y., et al. (2017). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • Nacalai Tesque, Inc. Annexin V-FITC Apoptosis Detection Kit. [Link]

  • Dojindo Molecular Technologies, Inc. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • Biocompare. ATPlite 1 Step Luminescence Assay System from Revvity. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • LungCancer.net. Lung Cancer Treatment with Chemotherapy. [Link]

  • Oncolines. Cell Proliferation Assays. [Link]

  • Breastcancer.org. 10 Essential Breast Cancer Chemotherapy Regimens: Drugs, Uses, and What to Expect. [Link]

  • CancerCare. Current Standards of Care for Metastatic Breast Cancer. [Link]

  • Cancer Research UK. Chemotherapy for lung cancer. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • American Cancer Society. Chemotherapy for Breast Cancer. [Link]

  • American Cancer Society. Chemotherapy for Non-small Cell Lung Cancer. [Link]

  • Medscape. Breast Cancer Treatment Protocols. [Link]

  • Cancer Research UK. Chemotherapy for breast cancer. [Link]

  • Journal of Clinical Oncology. Systemic Therapy for Small-Cell Lung Cancer: ASCO-Ontario Health (Cancer Care Ontario) Guideline. [Link]

  • Medscape. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. [Link]

  • Semantic Scholar. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
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8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
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